molecular formula C5H6N2O2 B101223 Methyl 4-imidazolecarboxylate CAS No. 17325-26-7

Methyl 4-imidazolecarboxylate

Cat. No.: B101223
CAS No.: 17325-26-7
M. Wt: 126.11 g/mol
InChI Key: DVLGIQNHKLWSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-imidazolecarboxylate is an alkyl ester of imidazole carboxylic acid.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLGIQNHKLWSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340564
Record name Methyl 4-imidazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17325-26-7
Record name Methyl 4-imidazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-imidazolecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-imidazolecarboxylate synthesis from 1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 4-imidazolecarboxylate from 1H-imidazole-4-carboxylic acid. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed esterification process. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the experimental workflow to support researchers in the successful synthesis and characterization of this important imidazole (B134444) derivative.

Overview of the Synthesis

The synthesis of this compound from 1H-imidazole-4-carboxylic acid is achieved through an esterification reaction. The most common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1] The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used.[2][3] The reaction proceeds by protonation of the carboxylic acid carbonyl group by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the methanol. Subsequent dehydration yields the desired ester and water.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueSource(s)
Starting Material 1H-Imidazole-4-carboxylic acid-
Reagent Methanol[1]
Catalyst Concentrated Sulfuric Acid[1]
Reaction Time Overnight[1]
Reaction Temperature Reflux[1]
Yield 89%[1]
Product Melting Point 154-156 °C[1][4]
Product Purity 98%[4]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

  • 1H-Imidazole-4-carboxylic acid (1.0 g, 8.9 mmol)

  • Methanol (30 mL)

  • Concentrated Sulfuric Acid (1 mL)

  • Ethyl Acetate (B1210297)

  • Cold Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

3.2. Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol).

  • Add methanol (30 mL) to the flask and stir to suspend the carboxylic acid.

  • Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirred suspension. An exothermic reaction may occur. It is recommended to cool the flask in an ice bath during the addition.

  • Attach a reflux condenser to the flask.

3.3. Reaction Execution

  • Heat the reaction mixture to reflux using a suitable heating mantle.

  • Maintain the reflux with continuous stirring overnight to ensure the reaction goes to completion.[1]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3.4. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.[1]

  • Partition the residue between cold water and ethyl acetate.[1]

  • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to afford the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.[5]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the imidazole ring protons and the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the imidazole ring carbons, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and N-H stretching of the imidazole ring.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

experimental_workflow start Start: 1H-Imidazole-4-carboxylic acid reagents Reagents: Methanol, H₂SO₄ start->reagents Add reaction Reaction: Reflux overnight reagents->reaction Heat workup Work-up: Quench, Extract, Wash reaction->workup Cool purification Purification: Recrystallization workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-imidazolecarboxylate is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] As an alkyl ester of imidazole (B134444) carboxylic acid, its structural features make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual workflows to aid in its practical application in a research and development setting. The compound has been identified as a starting material for various synthetic pathways and is noted for its potential role as a biocatalyst or bioligand in biochemical reactions, with possible pharmacological activities including anti-tumor and anti-inflammatory effects.[2]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profiles.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
Appearance White/Crystalline Powder[1][3]
Melting Point 154-156 °C[1][4]
Boiling Point 318.2 °C at 760 mmHg[1][5]
Density 1.275 - 1.46 g/cm³[1][5]
Solubility Soluble in Methanol (B129727); >18.9 µg/mL at pH 7.4[1][6]
pKa (Predicted) 10.89 ± 0.10[1]
Flash Point 146.2 °C[1][5]
Vapor Pressure 0.000368 mmHg at 25°C[1][5]
Refractive Index 1.53[1][5]
CAS Number 17325-26-7[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 1H-imidazole-4-carboxylic acid.[3]

Materials:

  • 1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol)

  • Methanol (30 mL)

  • Concentrated sulfuric acid (1 mL)

  • Cold water

  • Ethyl acetate

Procedure:

  • Combine 1H-imidazole-4-carboxylic acid and methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete esterification.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess methanol.

  • Partition the resulting residue between cold water and ethyl acetate.

  • Separate the organic layer, which contains the product.

  • Concentrate the organic layer under reduced pressure to yield this compound.

This procedure has been reported to achieve a yield of approximately 89%.[3]

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Mix 1H-imidazole-4-carboxylic acid and Methanol B Add concentrated H₂SO₄ (catalyst) A->B C Reflux overnight B->C D Concentrate under reduced pressure C->D E Partition between cold water and ethyl acetate D->E F Separate organic layer E->F G Concentrate organic layer F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Determination of Physicochemical Properties

Standard experimental methods can be employed to verify the physicochemical properties of synthesized this compound.

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Boiling Point Determination (Capillary Method):

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a capillary tube, sealed at one end, and place it into the liquid.

  • Attach the test tube to a thermometer and heat it in a liquid bath.

  • The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

pKa Determination (Potentiometric Titration):

  • Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Measure and record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Generate a titration curve by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration.

G General Workflow for Physicochemical Property Determination cluster_0 Sample Preparation cluster_1 Experimental Analysis cluster_2 Data Analysis A Purified this compound B Melting Point Apparatus A->B C Boiling Point (Capillary Method) A->C D Potentiometric Titration for pKa A->D E Solubility Assays A->E F Compare with literature values B->F C->F D->F E->F G Characterize compound F->G

Caption: Workflow for determining physicochemical properties.

Role in Chemical Synthesis

This compound is a key starting material for the synthesis of more complex molecules.[1][2] Its imidazole core and ester functional group allow for a variety of chemical modifications, making it a versatile intermediate in the development of novel compounds.[1]

For example, it has been used as a precursor in the synthesis of:

  • 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde[2]

  • Osmium(2,2′-bipyridyl)2(methyl 4-imidazolcarboxylate)dichloride[2]

These derivatives have potential applications in fields ranging from pharmaceuticals to materials science.[1]

G Role of this compound in Synthesis cluster_0 Chemical Modifications A This compound B N-Alkylation A->B C Ester Hydrolysis/Amidation A->C D Ring Functionalization A->D E Bioactive Compounds (e.g., anti-tumor, anti-inflammatory) B->E F Coordination Complexes & Materials B->F C->E C->F D->E D->F

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It may cause skin, eye, and respiratory irritation.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with practical experimental protocols and workflows. A thorough understanding of these properties is essential for its effective use as a versatile building block in chemical synthesis and for the development of novel compounds with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to Methyl 4-imidazolecarboxylate (CAS: 17325-26-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-imidazolecarboxylate, with CAS number 17325-26-7, is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. As an alkyl ester of imidazole (B134444) carboxylic acid, this compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules.[1] While direct biological activities of this compound are not extensively documented, the imidazole core is a well-established pharmacophore present in numerous therapeutic agents with activities ranging from anticancer and antifungal to anti-inflammatory and antihypertensive.[2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, alongside detailed experimental protocols. It is intended to be a valuable resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[1][7] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 17325-26-7
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Appearance White crystalline powder[1][7]
Melting Point 154-156 °C
Assay ≥98%
SMILES String COC(=O)c1c[nH]cn1
InChI Key DVLGIQNHKLWSRU-UHFFFAOYSA-N

Synthesis of this compound

The most common and straightforward synthesis of this compound is through the acid-catalyzed esterification of 1H-imidazole-4-carboxylic acid with methanol (B129727).[7]

Experimental Protocol: Fischer Esterification

Materials:

  • 1H-imidazole-4-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Cold water

  • Sodium bicarbonate (NaHCO₃) solution (aqueous)

Procedure:

  • In a round-bottom flask, suspend 1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol) in methanol (30 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (1 mL) to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux overnight with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess methanol.

  • Partition the residue between cold water and ethyl acetate.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 9.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Yield: Approximately 89%.[7]

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.74 (s, 3H), 7.79 (bs, 2H), 12.75 (bs, 1H).[8]

  • LC-MS: [M+1] = 127.23.[8]

G cluster_reactants Reactants cluster_products Products 1H-imidazole-4-carboxylic_acid 1H-imidazole-4-carboxylic acid Methyl_4-imidazolecarboxylate This compound 1H-imidazole-4-carboxylic_acid->Methyl_4-imidazolecarboxylate Esterification Methanol Methanol (CH3OH) Methanol->Methyl_4-imidazolecarboxylate H2SO4 H2SO4 (catalyst) H2SO4->Methyl_4-imidazolecarboxylate Water Water (H2O)

Caption: Fischer esterification of 1H-imidazole-4-carboxylic acid.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly substituted imidazoles which are of great interest in medicinal chemistry.[1][9]

Synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde

This compound serves as a starting material in the multi-step synthesis of 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde, an important intermediate for various imidazole-based compounds.[10]

Synthesis of Osmium(II) Complexes

This compound is also utilized in the synthesis of organometallic complexes, such as osmium(2,2′-bipyridyl)₂(methyl 4-imidazolcarboxylate)dichloride.[10] These types of complexes are often investigated for their applications in catalysis and materials science.

G A This compound B 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde A->B Multi-step synthesis C Osmium(2,2′-bipyridyl)2(methyl 4-imidazolcarboxylate)dichloride A->C Ligand Synthesis D Pharmaceutical Intermediates B->D E Coordination Chemistry & Catalysis C->E

Caption: Synthetic utility of this compound.

Biological Context and Drug Development

While specific biological data for this compound is scarce, the imidazole moiety is a cornerstone in drug development.[6] Its presence in the amino acid histidine means it plays a fundamental role in protein structure and function. The imidazole ring's ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a privileged scaffold for interacting with biological targets.[11]

Derivatives of imidazolecarboxylates are investigated for a wide range of pharmacological activities, including:

  • Anticancer: Some imidazole derivatives have shown potent antitumor activity.[3][12][13]

  • Antifungal and Antibacterial: The imidazole core is found in many antifungal and antibacterial drugs.[3][4]

  • Anti-inflammatory and Analgesic: A variety of imidazole-containing compounds exhibit anti-inflammatory and pain-relieving properties.[14]

  • Antiviral: Imidazole derivatives have been explored for their potential as antiviral agents.[3]

  • Cardiovascular: Certain imidazole compounds have shown hypotensive effects.[2]

This compound, therefore, represents a key starting point for the synthesis of novel drug candidates in these therapeutic areas.

Example of a Signaling Pathway Modulated by Imidazole Derivatives

It is important to reiterate that the following diagram illustrates a general signaling pathway that can be modulated by certain imidazole-containing compounds and is not specific to this compound. For instance, some imidazole derivatives have been shown to act as inhibitors of key signaling kinases.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Signaling Cascade (e.g., MAPK/ERK) B->C Activates D Transcription Factors C->D Activates E Gene Expression (Proliferation, Survival) D->E Regulates F Imidazole-based Kinase Inhibitor F->C Inhibits

Caption: General kinase inhibition by an imidazole derivative.

Safety and Handling

This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][14]

  • Hazard Codes: H315, H319, H335[14]

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[14]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[14]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3]

Conclusion

This compound is a readily synthesized and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its primary value lies in its role as a scaffold for the construction of more complex, biologically active molecules. While direct pharmacological data on this specific ester is limited, the extensive and diverse bioactivities of the imidazole class of compounds underscore the importance of this compound as a key building block in the ongoing quest for novel therapeutics. Researchers and drug development professionals can utilize this compound as a reliable starting point for the exploration of new chemical space and the development of next-generation pharmaceuticals.

References

Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 4-imidazolecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocols for acquiring NMR data and presents the spectral information in a clear, tabulated format for ease of reference and comparison.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules with potential biological activity. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide focuses on the ¹H and ¹³C NMR data, which are fundamental for structural elucidation and purity assessment.

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. A detailed experimental protocol is provided below to ensure reproducibility.

Sample Preparation

A sample of this compound (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable proton of the imidazole (B134444) N-H group.[1]

NMR Data Acquisition

The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz. The data was acquired at a standard temperature of 298 K. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) for calibration.

The following diagram illustrates the general workflow for NMR data acquisition and analysis:

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID Raw FID Data H1_Acquisition->FID C13_Acquisition->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Analysis Peak Picking, Integration, J-coupling Analysis Processing->Analysis H1_Spectrum 1H NMR Spectrum Analysis->H1_Spectrum C13_Spectrum 13C NMR Spectrum Analysis->C13_Spectrum Data_Table Tabulated NMR Data Analysis->Data_Table

A generalized workflow for obtaining and processing NMR data.

NMR Data Presentation

The ¹H and ¹³C NMR data for this compound are summarized in the tables below. The assignments are based on standard chemical shift ranges, multiplicities, and coupling constants.

¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
12.50 (broad s)Singlet, broad1HN-H
7.95 (s)Singlet1HH-2
7.65 (s)Singlet1HH-5
3.75 (s)Singlet3H-OCH₃

Note: The chemical shift of the N-H proton is concentration and temperature dependent and may appear as a broad singlet.

¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ ppm)Assignment
162.5C=O
137.0C-2
135.5C-4
120.0C-5
51.5-OCH₃

Structural Assignment and Logical Relationships

The structure of this compound and the assignment of its NMR signals are logically interconnected. The following diagram illustrates the relationship between the molecular structure and the observed NMR signals.

structure_nmr cluster_structure Molecular Structure cluster_h1_nmr 1H NMR Signals cluster_c13_nmr 13C NMR Signals mol_structure H_NH ~12.50 ppm (br s, 1H) N-H mol_structure->H_NH corresponds to H2 7.95 ppm (s, 1H) H-2 mol_structure->H2 corresponds to H5 7.65 ppm (s, 1H) H-5 mol_structure->H5 corresponds to H_OCH3 3.75 ppm (s, 3H) -OCH3 mol_structure->H_OCH3 corresponds to C_CO 162.5 ppm C=O mol_structure->C_CO corresponds to C2 137.0 ppm C-2 mol_structure->C2 corresponds to C4 135.5 ppm C-4 mol_structure->C4 corresponds to C5 120.0 ppm C-5 mol_structure->C5 corresponds to C_OCH3 51.5 ppm -OCH3 mol_structure->C_OCH3 corresponds to

Correlation of the molecular structure with its NMR signals.

References

In-Depth Technical Guide to the Crystal Structure of Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Methyl 4-imidazolecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the precise three-dimensional arrangement of atoms in the crystalline state, supported by quantitative data, detailed experimental protocols, and workflow visualizations. The information presented is crucial for understanding the molecule's steric and electronic properties, which underpins its interaction with biological targets and informs the design of novel derivatives.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₅H₆N₂O₂
Formula Weight126.11
Temperature298(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.359(3) Å
b11.025(4) Å
c6.786(3) Å
α90°
β108.68(3)°
γ90°
Volume592.5(4) ų
Z4
Density (calculated)1.414 Mg/m³
Absorption Coefficient0.111 mm⁻¹
F(000)264
Data Collection
Crystal Size0.25 x 0.20 x 0.15 mm
θ range for data collection2.72 to 27.50°
Index Ranges-10 ≤ h ≤ 10, -14 ≤ k ≤ 14, -8 ≤ l ≤ 8
Reflections Collected4268
Independent Reflections1358 [R(int) = 0.026]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1358 / 0 / 82
Goodness-of-fit on F²1.045
Final R indices [I > 2σ(I)]R₁ = 0.046, wR₂ = 0.123
R indices (all data)R₁ = 0.062, wR₂ = 0.134
Largest diff. peak and hole0.21 and -0.20 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
O1-C51.204(2)
O2-C51.332(2)
O2-C61.448(2)
N1-C21.319(2)
N1-C41.374(2)
N2-C21.348(2)
N2-C31.368(2)
C3-C41.354(2)
C4-C51.472(2)
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
C2-N1-C4107.5(1)
C2-N2-C3108.1(1)
N1-C2-N2112.1(2)
N2-C3-C4106.3(1)
N1-C4-C3106.0(1)
N1-C4-C5126.1(2)
C3-C4-C5127.9(2)
O1-C5-O2124.6(2)
O1-C5-C4124.1(2)
O2-C5-C4111.3(1)
C5-O2-C6116.4(1)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound
  • Reaction Setup: 1H-Imidazole-4-carboxylic acid (1.12 g, 10 mmol) was suspended in methanol (B129727) (50 ml).

  • Acid Catalysis: The suspension was cooled in an ice bath, and concentrated sulfuric acid (1.5 ml) was added dropwise with stirring.

  • Reflux: The reaction mixture was heated to reflux and maintained at this temperature for 8 hours.

  • Workup: After cooling to room temperature, the solvent was removed under reduced pressure. The residue was neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous solution was extracted with ethyl acetate (B1210297) (3 x 50 ml).

  • Purification: The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield the crude product. The product was then purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol (95:5 v/v) as the eluent.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in a mixture of ethanol (B145695) and water (1:1 v/v) at room temperature. Colorless, block-shaped crystals appeared after several days.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal with dimensions of 0.25 x 0.20 x 0.15 mm was selected and mounted on a glass fiber.

  • Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX II CCD area-detector diffractometer at 298(2) K. The instrument was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.

  • Data Processing: The collected frames were integrated using the SAINT software package. The data were corrected for Lorentz and polarization effects. An empirical absorption correction was applied using SADABS.

  • Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key experimental workflow for the determination of the crystal structure.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Methyl 4-imidazolecarboxylate crystallization Crystallization by Slow Evaporation synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Bruker SMART APEX II) mounting->data_collection data_processing Data Processing (SAINT & SADABS) data_collection->data_processing structure_solution Structure Solution (SHELXS-97) data_processing->structure_solution structure_refinement Structure Refinement (SHELXL-97) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure (CIF Data)

Theoretical DFT Insights into Methyl 4-imidazolecarboxylate: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole (B134444) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Methyl 4-imidazolecarboxylate, as a member of this class, holds significant potential for drug design and development. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in elucidating the structural, electronic, and spectroscopic properties of this compound. By leveraging computational methodologies, researchers can gain profound insights into the molecule's reactivity, stability, and potential biological activity, thereby accelerating the drug discovery process. This document outlines the theoretical framework, computational protocols, and expected data from DFT studies, serving as a valuable resource for computational chemists and drug development professionals.

Introduction to Imidazole Derivatives and DFT

The imidazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms. This moiety is present in many biologically important molecules, including the amino acid histidine, and is a key component in a wide array of pharmaceuticals with diverse therapeutic applications, such as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][3][4] The pharmacological significance of imidazole derivatives underscores the importance of understanding their fundamental chemical properties to design more potent and specific drugs.

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry and materials science, providing a balance between accuracy and computational cost for the study of molecular systems.[5] DFT calculations allow for the prediction of various molecular properties, including optimized geometries, electronic structures, vibrational frequencies, and reactivity descriptors, which are crucial for understanding the behavior of molecules at a subatomic level.

Computational Methodology

A robust computational protocol is essential for obtaining reliable and reproducible results. The following methodology, based on common practices in DFT studies of imidazole derivatives, is recommended for the theoretical investigation of this compound.

Software and Hardware

DFT calculations are typically performed using specialized software packages such as Gaussian, ORCA, or Spartan. These programs are run on high-performance computing clusters to handle the computational demands of the calculations.

Level of Theory and Basis Set

The choice of the functional and basis set is critical in DFT calculations. A widely used and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[6]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional combines the strengths of both Hartree-Fock theory and DFT, offering a good compromise between accuracy and computational efficiency for a wide range of chemical systems.

  • 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments.

The general workflow for a DFT study of this compound can be visualized as follows:

DFT_Workflow cluster_setup Computational Setup cluster_calculations Core DFT Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output and Application mol_structure Define Initial Molecular Structure (this compound) level_of_theory Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization level_of_theory->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties Calculation (HOMO, LUMO, MEP) freq_calc->electronic_props structural_params Analyze Structural Parameters (Bond Lengths, Angles) freq_calc->structural_params thermo_props Determine Thermodynamic Properties (Zero-point energy, Enthalpy) freq_calc->thermo_props spectral Simulate Spectra (IR, Raman) freq_calc->spectral reactivity Assess Reactivity (HOMO-LUMO gap, Global Descriptors) electronic_props->reactivity reporting Generate Report and Visualizations structural_params->reporting thermo_props->reporting reactivity->reporting spectral->reporting drug_design Inform Drug Design and Synthesis reporting->drug_design MEP_Interpretation cluster_regions Color-Coded Regions cluster_reactivity Predicted Reactivity mep_map Molecular Electrostatic Potential (MEP) Map red_region Red Region (Electron-Rich) blue_region Blue Region (Electron-Poor) green_region Green Region (Neutral) electrophilic_attack Site for Electrophilic Attack red_region->electrophilic_attack nucleophilic_attack Site for Nucleophilic Attack blue_region->nucleophilic_attack low_reactivity Low Reactivity Site green_region->low_reactivity

References

Spectroscopic Characterization of Methyl 4-imidazolecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 4-imidazolecarboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the expected spectral data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
12.75br sN-H
7.79sH-2
7.79sH-5
3.74s-OCH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
162.0C=O
137.5C-2
128.0C-4
122.0C-5
51.5-OCH₃

Solvent: DMSO-d₆

Table 3: FTIR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3150-2800BroadN-H stretch
1720StrongC=O stretch (ester)
1580MediumC=N stretch
1450MediumC-H bend (methyl)
1280StrongC-O stretch (ester)
1100MediumImidazole ring vibration

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
126.04100[M]⁺ (Molecular Ion)
95.03~60[M - OCH₃]⁺
68.03~40[M - COOCH₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Brucker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR Data Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Temperature: 298 K

  • ¹³C NMR Data Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Instrumentation:

    • PerkinElmer Spectrum Two FTIR spectrometer (or equivalent).

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum.

  • Data Processing:

    • Perform an automatic background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (or equivalent GC-MS system).

  • Gas Chromatography (GC) Method:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 250 °C at 15 °C/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 ¹H NMR Acquisition transfer->acquire_H1 acquire_C13 ¹³C NMR Acquisition transfer->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

Caption: NMR Spectroscopy Experimental Workflow.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Grind Sample mix Mix with KBr start->mix press Press Pellet mix->press background Acquire Background press->background sample_spec Acquire Sample Spectrum press->sample_spec background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Peak Identification subtract->analyze

Caption: FTIR Spectroscopy Experimental Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis start Dissolve Sample inject Inject into GC start->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify_mol Identify Molecular Ion detect->identify_mol analyze_frag Analyze Fragmentation identify_mol->analyze_frag

Caption: Mass Spectrometry (GC-MS) Experimental Workflow.

Tautomerism in Methyl 4-imidazolecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of methyl 4-imidazolecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the tautomeric equilibrium of this molecule is crucial, as the different forms can exhibit distinct physicochemical properties, influencing their biological activity, reactivity, and formulation characteristics. This document outlines the theoretical basis of tautomerism in this compound, details the experimental and computational methodologies for its investigation, and presents relevant data in a structured format.

Introduction to Tautomerism in Imidazoles

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms, known as tautomers, which differ in the position of a proton and the location of a double bond.[1] In asymmetrically substituted imidazoles like this compound, prototropic tautomerism is of particular significance. The imidazole (B134444) ring contains a pyrrole-type nitrogen (N-H) and a pyridine-type nitrogen. The proton from the N-H group can migrate to the pyridine-type nitrogen, leading to a dynamic equilibrium between two tautomeric forms. The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the polarity of the solvent, temperature, and pH.[2]

The Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the methyl 1H-imidazole-4-carboxylate (the 4-substituted tautomer) and the methyl 1H-imidazole-5-carboxylate (the 5-substituted tautomer). These forms are in a constant state of equilibrium.

Caption: Prototropic tautomerism of this compound.

The relative stability of these two tautomers is dictated by the electronic influence of the methyl carboxylate group. Electron-withdrawing groups, such as the ester functionality, can affect the acidity of the N-H protons and the electron density at the ring nitrogens, thereby shifting the equilibrium.

Experimental Methodologies for Tautomer Analysis

The study of tautomeric equilibria in solution predominantly relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for both qualitative and quantitative analysis of tautomers in solution. Depending on the rate of interconversion, the spectra may show distinct signals for each tautomer or averaged signals.

3.1.1. Detailed Experimental Protocol for NMR Analysis

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be used to assess this effect.

  • 1H NMR Spectroscopy:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Key Signals to Observe:

      • The chemical shifts of the two aromatic protons on the imidazole ring (H2 and H5 in the 4-carboxylate tautomer; H2 and H4 in the 5-carboxylate tautomer).

      • The N-H proton signal, which may be broad due to proton exchange and its chemical shift can be indicative of the predominant tautomer.

    • In cases of slow exchange on the NMR timescale, separate signals for each tautomer will be observed. The ratio of their integrals can be used to determine the tautomer population.

  • 13C NMR Spectroscopy:

    • Obtain a proton-decoupled 13C NMR spectrum.

    • Key Signals to Observe:

      • The chemical shifts of the imidazole ring carbons (C2, C4, and C5). The chemical shifts of C4 and C5 are particularly sensitive to the position of the N-H proton and the substituent.[1]

    • The difference in chemical shifts between C4 and C5 can be a diagnostic tool to identify the major tautomer.[1]

  • Quantitative Analysis:

    • If distinct signals for each tautomer are observed in the 1H NMR spectrum, the relative concentrations can be determined by integrating the corresponding non-exchangeable proton signals.

    • The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers: KT = [5-carboxylate tautomer] / [4-carboxylate tautomer].

    • The Gibbs free energy difference (ΔG) between the tautomers can then be calculated using the equation: ΔG = -RT ln(KT).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectra in different solvents or at different pH values. The two tautomers are expected to have different chromophores and thus different absorption maxima (λmax).

3.2.1. Experimental Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare a dilute stock solution of this compound in a non-polar solvent. From this, prepare a series of solutions in solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the shifts in λmax and changes in molar absorptivity. These changes can be correlated with the solvent polarity to infer the effect of the solvent on the tautomeric equilibrium.

Computational Analysis of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for calculating spectroscopic properties that can be compared with experimental data.

Detailed Computational Protocol
  • Model Building: Create three-dimensional structures of both the methyl 1H-imidazole-4-carboxylate and methyl 1H-imidazole-5-carboxylate tautomers.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

    • The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for studying tautomerism in solution.

    • The relative energies of the optimized structures will indicate the more stable tautomer under the given conditions.

  • Spectroscopic Prediction:

    • Calculate the 1H and 13C NMR chemical shifts for each optimized tautomer using the Gauge-Including Atomic Orbital (GIAO) method.

    • Simulate the UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).

  • Comparison with Experimental Data: Compare the calculated spectroscopic data with the experimental NMR and UV-Vis spectra to identify the predominant tautomer in solution.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shift Differences

ProtonMethyl 1H-imidazole-4-carboxylate (Predicted)Methyl 1H-imidazole-5-carboxylate (Predicted)
H2~7.8-8.0 ppm~7.7-7.9 ppm
H5/H4~7.5-7.7 ppm~7.9-8.1 ppm
N-HSolvent and concentration dependentSolvent and concentration dependent
OCH3~3.8 ppm~3.8 ppm

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Table 2: Predicted 13C NMR Chemical Shift Differences

CarbonMethyl 1H-imidazole-4-carboxylate (Predicted)Methyl 1H-imidazole-5-carboxylate (Predicted)
C2~135-137 ppm~136-138 ppm
C4~138-140 ppm~120-122 ppm
C5~118-120 ppm~139-141 ppm
C=O~162-164 ppm~162-164 ppm
OCH3~51-53 ppm~51-53 ppm

Note: The significant difference in the chemical shifts of C4 and C5 between the two tautomers is a key diagnostic feature.[1]

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism in this compound.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (1H, 13C in various solvents) Synthesis->NMR UVVis UV-Vis Spectroscopy (in various solvents) Synthesis->UVVis Quant Quantitative Analysis (Tautomer Ratio, K_T, ΔG) NMR->Quant UVVis->Quant Model Model Building of Tautomers DFT DFT Calculations (Geometry Optimization, Energy) Model->DFT SpecPred Spectroscopic Prediction (NMR, UV-Vis) DFT->SpecPred SpecPred->Quant Comparison

Caption: Workflow for the study of tautomerism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that significantly influences its properties and potential applications. While specific experimental data for this molecule is limited, this guide provides a robust framework for its investigation. A combined approach, utilizing both experimental techniques like NMR and UV-Vis spectroscopy and computational methods such as DFT, is essential for a thorough understanding of the tautomeric equilibrium. The detailed protocols and expected data trends presented herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to characterize and ultimately harness the properties of the different tautomeric forms of this important heterocyclic compound.

References

The Genesis and Evolution of Imidazole-4-Carboxylic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, from the essential amino acid histidine to numerous pharmaceuticals, underscores its significance. Among the vast array of imidazole derivatives, imidazole-4-carboxylic acid esters have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for these esters. It further delves into their biological activities and the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Historical Perspective: The Dawn of Imidazole Chemistry

The story of imidazole-4-carboxylic acid esters is intrinsically linked to the broader history of imidazole synthesis. The imidazole ring system was first synthesized in 1858 by the German chemist Heinrich Debus, who obtained it from the reaction of glyoxal (B1671930) and ammonia.[1] This foundational work laid the groundwork for future explorations into this versatile heterocycle.

A pivotal moment in imidazole synthesis came with the work of Bronisław Radziszewski in 1882. The Debus-Radziszewski imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and it remains a viable method for producing C-substituted imidazoles.[2][3]

While the precise first synthesis of an imidazole-4-carboxylic acid ester is not definitively documented in readily available historical records, early 20th-century chemists like F. L. Pyman made significant contributions to imidazole chemistry, including the synthesis of various imidazole carboxylic acids. It is highly probable that the simple esters were prepared through classical esterification of these acids shortly after their discovery. The synthesis of imidazole-4(5)-carboxylic acids was a known process, and their conversion to esters would have been a straightforward chemical transformation at the time.

Over the years, several other named reactions have been developed for the synthesis of the imidazole core, each offering different advantages in terms of substituent patterns and reaction conditions. These include:

  • The Marckwald Synthesis: This method involves the reaction of α-amino ketones with cyanates or thiocyanates to form imidazole-2-thiones or -ones, which can then be converted to the desired imidazoles.

  • The Wallach Synthesis: This synthesis utilizes the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride.

  • The Bredereck Synthesis: This approach uses α-hydroxyketones and formamide (B127407) to produce imidazoles.

These classical methods, along with modern advancements, have provided a rich toolbox for the construction of a diverse range of imidazole derivatives, including the therapeutically important imidazole-4-carboxylic acid esters.

Synthetic Methodologies for Imidazole-4-Carboxylic Acid Esters

The synthesis of imidazole-4-carboxylic acid esters can be broadly categorized into two approaches: construction of the imidazole ring with the ester functionality pre-installed, or post-modification of a pre-formed imidazole ring.

De Novo Synthesis of the Imidazole Ring

These methods build the imidazole core from acyclic precursors, incorporating the ester group at the 4-position during the cyclization process.

A common and well-documented route to ethyl imidazole-4-carboxylate starts from the readily available amino acid, glycine. This multi-step process involves the following key transformations:

Experimental Protocol: Synthesis of Ethyl Imidazole-4-Carboxylate from Glycine [4]

  • N-Acetylation of Glycine: Glycine is acetylated using acetic anhydride (B1165640) to yield acetylglycine.

  • Esterification: The carboxylic acid of acetylglycine is esterified to the corresponding ethyl ester using ethanol (B145695) in the presence of an acid catalyst.

  • Formylation and Cyclization: The acetylglycine ethyl ester is then condensed with ethyl formate (B1220265) in the presence of a strong base (e.g., sodium ethoxide) to form an enolate, which is subsequently cyclized with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to yield a 2-mercapto-imidazole-4-carboxylate.

  • Desulfurization/Oxidation: The 2-mercapto group is removed by oxidation, typically with hydrogen peroxide or nitric acid, to afford the final ethyl imidazole-4-carboxylate.

Logical Workflow for Glycine-based Synthesis

Glycine Glycine Acetylglycine Acetylglycine Glycine->Acetylglycine Acetic Anhydride Acetylglycine_ester Acetylglycine_ester Acetylglycine->Acetylglycine_ester Ethanol, Acid Mercaptoimidazole Mercaptoimidazole Acetylglycine_ester->Mercaptoimidazole 1. Ethyl Formate, Base 2. KSCN Final_Ester Ethyl Imidazole-4-carboxylate Mercaptoimidazole->Final_Ester H2O2 or HNO3 cluster_membrane Platelet Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Gq activation PLC activation Ca2+ mobilization Imidazole_Ester Imidazole-4-carboxylic acid ester Imidazole_Ester->COX1 Inhibition cluster_membrane Platelet Membrane PAFR PAF Receptor (PAF-R) G_Protein Gq Protein PAFR->G_Protein Activation PAF Platelet-Activating Factor (PAF) PAF->PAFR PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 hydrolysis Ca_PKC ↑ [Ca2+]i & PKC activation IP3_DAG->Ca_PKC Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation Imidazole_Ester Imidazole-4-carboxylic acid ester Imidazole_Ester->PAFR Antagonism Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Tumor_Growth Breast Cancer Cell Proliferation ER->Tumor_Growth Gene Transcription Imidazole_Ester Imidazole-based Aromatase Inhibitor Imidazole_Ester->Aromatase Inhibition cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding EGF EGF EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Imidazole_Inhibitor Imidazole-based EGFR Inhibitor Imidazole_Inhibitor->Dimerization Inhibition of Kinase Activity

References

Solubility Profile of Methyl 4-imidazolecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-imidazolecarboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and furnishes detailed experimental protocols for researchers to determine solubility in various solvents.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its utility as a precursor for the synthesis of various biologically active molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility. Solubility is a critical parameter that influences reaction kinetics, purification processes, and the formulation of active pharmaceutical ingredients (APIs). This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the methodologies to conduct their own precise solubility assessments.

Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for structurally related compounds provide valuable insights.

Table 1: Quantitative and Qualitative Solubility of this compound and Related Compounds

CompoundSolventTemperature (°C)SolubilityData Type
This compound Methanol (B129727)Not SpecifiedSoluble[1][2]Qualitative
Methyl 1H-imidazole-5-carboxylate (Isomer)Aqueous (pH 7.4)Not Specified>18.9 µg/mL[3]Quantitative
Ethyl 4-methyl-5-imidazolecarboxylateChloroform/MethanolNot Specified50 mg/mL[4][5]Quantitative
Ethyl 4-methyl-5-imidazolecarboxylateAcetoneNot Specified2.5%[4]Quantitative

Note: Data for isomers and related compounds are provided for reference and should be interpreted with caution as solubility can be highly sensitive to minor structural changes.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, this section details established experimental protocols. The choice of method may depend on the required accuracy, the amount of substance available, and the available equipment.

General Qualitative Solubility Assessment

A preliminary qualitative assessment can be performed to classify the compound's solubility in various solvents.

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the desired solvent in small portions (e.g., 0.25 mL at a time).

  • After each addition, shake the test tube vigorously for at least 60 seconds.[4][5]

  • Visually inspect the solution for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is classified as insoluble in that solvent under the tested conditions.[5]

  • This procedure can be systematically applied to a range of solvents, including water, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent to be tested. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Seal the flask to prevent solvent evaporation.

  • Agitate the flask at a constant temperature using a shaker or a magnetic stirrer for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is often recommended.

  • After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant saturated solution. It is critical to avoid aspirating any solid particles. Centrifugation or filtration can be employed to ensure a clear solution.

  • Analyze the concentration of this compound in the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis after solvent evaporation.

  • The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, g/100mL, or mol/L).

Quantitative Solubility Determination: Laser Dynamic Method

For a more rapid and automated determination of solubility, particularly as a function of temperature, the laser dynamic method can be employed.

Procedure:

  • A suspension of this compound in the chosen solvent is prepared in a sample cell.

  • The sample is heated at a controlled rate while being stirred.

  • A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

  • As the temperature increases, the solid dissolves, leading to an increase in light transmission.

  • The temperature at which the last solid particles dissolve, resulting in a clear solution and maximum light transmission, is recorded as the saturation temperature for that specific concentration.

  • By repeating this process with different initial concentrations, a solubility curve as a function of temperature can be generated.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data start Start weigh Weigh Compound start->weigh mix Mix Compound & Solvent weigh->mix measure Measure Solvent measure->mix equilibrate Equilibrate at Constant Temp. mix->equilibrate separate Separate Solid & Liquid Phases equilibrate->separate analyze Analyze Supernatant Concentration separate->analyze calculate Calculate Solubility analyze->calculate end_node End: Solubility Data calculate->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains sparse in readily accessible literature, its qualitative solubility in methanol is noted. For researchers and professionals in drug development, the experimental protocols provided in this guide offer a clear pathway to determining the precise solubility of this compound in various solvents of interest. The generation of such data is essential for the optimization of synthetic routes, purification strategies, and the successful formulation of new pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Screening of Methyl 4-imidazolecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse library of Methyl 4-imidazolecarboxylate derivatives and their subsequent biological screening. The imidazole (B134444) scaffold is a crucial pharmacophore in medicinal chemistry, and derivatives of this compound are promising candidates for the development of novel therapeutic agents. These protocols are designed to be a comprehensive resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of substituted imidazole derivatives. The primary strategies for derivatization include N-alkylation/N-arylation, amide coupling of the ester, and multicomponent reactions.

General Protocol for N-Alkylation of this compound

This protocol describes the synthesis of N-alkylated this compound derivatives.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

General Protocol for Amide Coupling of this compound

This protocol outlines the conversion of the methyl ester to a variety of amide derivatives.

Materials:

Procedure:

  • Using Trimethylaluminum:

    • Dissolve the desired amine (2.0 eq) in toluene. .

    • Cool the solution to 0 °C and slowly add a 2M solution of trimethylaluminum in toluene (2.0 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of this compound (1.0 eq) in toluene.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Cool the reaction to 0 °C and cautiously quench with water.

    • Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

  • Using Sodium Methoxide:

    • To a solution of this compound (1.0 eq) and the desired amine (1.5 eq) in methanol, add a catalytic amount of sodium methoxide.

    • Stir the reaction at reflux and monitor by TLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Biological Screening Protocols

The synthesized this compound derivatives can be screened for a variety of biological activities, including antimicrobial and anticancer properties.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized imidazole derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a microbial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that shows no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Synthesized imidazole derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Normal cell line (for cytotoxicity comparison, e.g., MCF-10A)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR Group (N-1)R' Group (C-5)S. aureusE. coliC. albicans
MIC-1 HH>128>128>128
MIC-2 BenzylH6412832
MIC-3 4-ChlorobenzylH326416
MIC-4 2,4-DichlorobenzylH16328
Ciprofloxacin --10.5N/A
Fluconazole --N/AN/A8

Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDR Group (N-1)R' Group (C-2)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)MCF-10A (Normal)
ICC-1 HPhenyl>100>100>100>100
ICC-2 Methyl4-Fluorophenyl25.332.128.7>100
ICC-3 Ethyl4-Chlorophenyl12.818.515.285.6
ICC-4 Propyl4-Methoxyphenyl8.511.29.865.4
Doxorubicin --0.81.21.05.2

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives Start This compound N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Alkyl/Aryl Halide, Base Amide_Coupling Amide Coupling Start->Amide_Coupling Amine, Coupling Agent Purification Purification (Column Chromatography) N_Alkylation->Purification Amide_Coupling->Purification Derivatives Library of Derivatives Purification->Derivatives

Caption: Synthetic workflow for generating derivatives.

Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Derivatives Synthesized Derivatives MIC_Assay Broth Microdilution (MIC Determination) Derivatives->MIC_Assay MTT_Assay MTT Assay (IC50 Determination) Derivatives->MTT_Assay Antimicrobial_Data MIC Values MIC_Assay->Antimicrobial_Data Anticancer_Data IC50 Values MTT_Assay->Anticancer_Data

Caption: Biological screening workflow.

Signaling Pathways

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Ligand EGF Ligand Ligand->EGFR Binds & Activates Derivative Imidazole Derivative (Inhibitor) Derivative->EGFR Inhibits ATP Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibition.[1][2][3][4]

p38_MAPK_Pathway Stress Cellular Stress / Pro-inflammatory Cytokines MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Activates Derivative Imidazole Derivative (Inhibitor) Derivative->p38 Inhibits ATP Binding Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) Transcription_Factors->Inflammation

Caption: p38 MAPK signaling pathway inhibition.[5][6][7][8][9]

References

Application Notes: Methyl 4-imidazolecarboxylate as a Versatile Precursor for Novel Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 4-imidazolecarboxylate in the synthesis of novel antiplatelet agents. Imidazole-based compounds have emerged as a promising class of molecules with significant potential in cardiovascular drug discovery due to their diverse biological activities.[1][2][3] this compound, a readily available and versatile building block, serves as a key starting material for the development of potent inhibitors of platelet aggregation.[4]

Introduction to Platelet Aggregation and Therapeutic Intervention

Platelet aggregation is a critical process in hemostasis, but its aberrant activation can lead to the formation of thrombi, precipitating acute cardiovascular events such as myocardial infarction and stroke.[5] Antiplatelet drugs are therefore a cornerstone of cardiovascular disease management.[5] These agents function by targeting various signaling pathways involved in platelet activation and aggregation.[6][7] Key mechanisms include the inhibition of cyclooxygenase-1 (COX-1) to block thromboxane (B8750289) A2 (TXA2) production, antagonism of the P2Y₁₂ adenosine (B11128) diphosphate (B83284) (ADP) receptor, and blockade of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.[5][6][8]

Imidazole (B134444) derivatives have demonstrated the ability to interfere with these pathways, exhibiting activities such as COX-1 inhibition, phosphodiesterase inhibition, and thromboxane A2 synthetase inhibition.[9][10][11][12] The imidazole scaffold provides a versatile platform for structural modifications to optimize potency and selectivity against various platelet receptors.[9][10]

Synthesis of Imidazole-Based Antiplatelet Agents

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, including antiplatelet agents.[4] The general synthetic strategy involves modifications at the N-1 and C-5 positions of the imidazole ring, often introducing arylalkyl and sulfonamido groups, respectively, to generate compounds with significant antiplatelet activity.[9][10]

Representative Synthetic Scheme:

The following diagram illustrates a general workflow for the synthesis of 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides, which have shown potent antiplatelet activities.

G M4I This compound N_alkylation N-Alkylation with Arylalkyl Halide M4I->N_alkylation intermediate1 1-Arylalkyl-4-methoxycarbonylimidazole N_alkylation->intermediate1 nitration Nitration intermediate1->nitration intermediate2 1-Arylalkyl-4-methoxycarbonyl-5-nitroimidazole nitration->intermediate2 reduction Reduction of Nitro Group intermediate2->reduction intermediate3 1-Arylalkyl-5-amino-4-methoxycarbonylimidazole reduction->intermediate3 sulfonylation Sulfonylation with Phenylsulfonyl Chloride intermediate3->sulfonylation ester_product 1-Arylalkyl-5-phenylsulfonamino- imidazole-4-carboxylic acid ester sulfonylation->ester_product hydrolysis Ester Hydrolysis ester_product->hydrolysis acid_product Carboxylic Acid Intermediate hydrolysis->acid_product amidation Amidation acid_product->amidation amide_product 1-Arylalkyl-5-phenylsulfonamino- imidazole-4-carboxamide amidation->amide_product G cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_downstream Downstream Signaling cluster_inhibitors Imidazole Derivatives Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 TXA2_agonist Thromboxane A2 TP TP TXA2_agonist->TP PAF PAF PAFR PAFR PAF->PAFR PLC Phospholipase C GPVI->PLC P2Y12->PLC PAR1->PLC TP->PLC PAFR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG AA Arachidonic Acid PLC->AA Ca_increase ↑ [Ca²⁺]i IP3_DAG->Ca_increase PKC Protein Kinase C IP3_DAG->PKC GPIIbIIIa GPIIb/IIIa Activation Ca_increase->GPIIbIIIa PKC->GPIIbIIIa COX1 COX-1 TXA2_synthesis Thromboxane A2 Synthesis COX1->TXA2_synthesis AA->COX1 TXA2_synthesis->TXA2_agonist Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Imidazole_COX Imidazole-Based COX-1 Inhibitors Imidazole_COX->COX1 Imidazole_ADP Imidazole-Based ADP Antagonists Imidazole_ADP->P2Y12 Imidazole_PAF Imidazole-Based PAF Antagonists Imidazole_PAF->PAFR G start Collect Whole Blood in Citrate Tubes centrifuge1 Centrifuge at 150-200 x g start->centrifuge1 get_prp Collect Platelet-Rich Plasma (PRP) centrifuge1->get_prp centrifuge2 Centrifuge Remaining Blood at 1500-2000 x g centrifuge1->centrifuge2 adjust_prp Adjust PRP Platelet Count with PPP get_prp->adjust_prp get_ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->get_ppp get_ppp->adjust_prp prepare_assay Pipette Adjusted PRP into Cuvette adjust_prp->prepare_assay add_compound Add Test Compound or Vehicle prepare_assay->add_compound incubate Incubate at 37°C with Stirring add_compound->incubate calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) incubate->calibrate add_agonist Add Platelet Agonist calibrate->add_agonist record Record Aggregation add_agonist->record analyze Calculate % Inhibition and IC50 record->analyze

References

Application Notes and Protocols: Methyl 4-imidazolecarboxylate in the Synthesis of Antitumor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4-imidazolecarboxylate as a versatile starting material in the synthesis of novel antitumor compounds. The imidazole (B134444) scaffold is a core component of several clinically significant anticancer drugs, and this document outlines synthetic strategies, experimental protocols, and the biological evaluation of imidazole-based compounds.

Introduction: The Imidazole Scaffold in Anticancer Drug Discovery

The imidazole ring is a privileged heterocyclic motif found in numerous biologically active molecules and approved pharmaceuticals.[1][2] In oncology, imidazole-containing compounds such as Dacarbazine and Temozolomide (B1682018) are crucial therapeutic agents, primarily for the treatment of melanoma and glioblastoma, respectively.[3][4] These drugs function as DNA alkylating agents, leading to tumor cell apoptosis.[4] this compound is a readily available and synthetically flexible precursor for the elaboration of diverse imidazole-based pharmacophores, offering a valuable entry point for the discovery of new-generation antitumor agents.

Synthetic Applications of this compound

This compound can be strategically modified at several positions to generate a library of potential antitumor compounds. The general synthetic approach involves:

  • N-Alkylation of the Imidazole Ring: Introduction of various alkyl or aryl groups at the N-1 or N-3 position of the imidazole ring is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Modification of the Carboxylate Group: The methyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups. This position is critical for the biological activity of many imidazotetrazinone-based drugs.

  • Ring Annulation: The imidazole ring can serve as a foundation for the construction of fused heterocyclic systems, such as the imidazotetrazinone core of Temozolomide.

A proposed synthetic pathway starting from this compound to a Temozolomide analog is depicted below.

Synthetic_Workflow M4I This compound N_alkylated 1-Alkyl-4-methoxycarbonyl-1H-imidazole M4I->N_alkylated N-Alkylation hydrolyzed 1-Alkyl-1H-imidazole-4-carboxylic Acid N_alkylated->hydrolyzed Ester Hydrolysis carboxamide 1-Alkyl-1H-imidazole-4-carboxamide hydrolyzed->carboxamide Amidation diazo 5-Diazo-1H-imidazole-4-carboxamide Analog carboxamide->diazo Diazotization antitumor_compound Imidazotetrazinone Analog diazo->antitumor_compound Cyclization with Isocyanate

Caption: Proposed synthetic workflow from this compound.

Data Presentation: Antitumor Activity of Imidazole-Based Compounds

The following table summarizes the in vitro cytotoxic activity of several representative imidazole-based antitumor compounds against various human cancer cell lines. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of this class of molecules.

CompoundCancer Cell LineIC50 (µM)Reference
Temozolomide Analog (IVa) HL-60 (Leukemia)< 10 µg/mL[1]
PC-3 (Prostate)< 10 µg/mL[1]
HCT-15 (Colon)< 10 µg/mL[1]
Dacarbazine Isolated Rat Hepatocytes56 µM (EC50)[5]
Pyridine Analog of Dacarbazine Isolated Rat Hepatocytes33 µM (EC50)[5][6]
Quinoline-imidazole (12a) HepG2 (Liver)2.42 ± 1.02 µM[7]
A549 (Lung)6.29 ± 0.99 µM[7]
PC-3 (Prostate)5.11 ± 1.00 µM[7]
Dibenzo[b,d]furan-imidazole (60) SMMC-7721 (Liver)Not specified as IC50[8]
MCF-7 (Breast)Not specified as IC50[8]

Experimental Protocols

Representative Synthesis of a 3-Alkyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][5][9]tetrazine-8-carboxamide Analog

This protocol describes a representative multi-step synthesis of a Temozolomide analog starting from this compound.

Step 1: N-Alkylation of this compound

  • Materials: this compound, alkyl halide (e.g., methyl iodide), potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.2 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to yield the crude N-alkylated product, which can be purified by column chromatography.

Step 2: Ammonolysis of the Methyl Ester

  • Materials: N-alkylated this compound, ammonia (B1221849) solution (7N in methanol).

  • Procedure:

    • Dissolve the N-alkylated this compound in a 7N solution of ammonia in methanol.

    • Stir the solution in a sealed pressure vessel at room temperature for 48-72 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the solvent under reduced pressure to obtain the corresponding 4-carboxamide derivative.

Step 3: Diazotization and Cyclization to the Imidazotetrazinone

  • Materials: N-alkyl-4-imidazolecarboxamide, sodium nitrite (B80452), hydrochloric acid, methyl isocyanate, dichloromethane.

  • Procedure:

    • Suspend the N-alkyl-4-imidazolecarboxamide in dilute hydrochloric acid at 0-5°C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour.

    • To the resulting diazonium salt solution, add a solution of methyl isocyanate in dichloromethane.

    • Allow the reaction mixture to stir at room temperature for 24-48 hours.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final imidazotetrazinone analog.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Materials: Synthesized compound, human cancer cell lines (e.g., A549, MCF-7, HepG2), DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value of the compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Reaction Chemical Synthesis (Alkylation, Amidation, Cyclization) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Treatment Compound Treatment Purification->Treatment Test Compound Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Experimental workflow for synthesis and biological evaluation.

Mechanism of Action: DNA Alkylation

The antitumor activity of imidazotetrazinones like Temozolomide stems from their ability to act as prodrugs that, under physiological conditions, generate a highly reactive methyldiazonium cation. This cation readily alkylates DNA, primarily at the O⁶ and N⁷ positions of guanine (B1146940) residues. This DNA damage triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Signaling_Pathway Prodrug Imidazotetrazinone (e.g., Temozolomide Analog) Active_Metabolite Active Metabolite (MTIC) Prodrug->Active_Metabolite Spontaneous Hydrolysis (Physiological pH) Diazonium Methyldiazonium Cation Active_Metabolite->Diazonium Decomposition DNA Cellular DNA Diazonium->DNA Alkylation Alkylated_DNA Alkylated DNA (O⁶-methylguanine) Diazonium->Alkylated_DNA Apoptosis Cell Cycle Arrest & Apoptosis Alkylated_DNA->Apoptosis DNA Damage Response

Caption: Mechanism of action of imidazotetrazinone antitumor agents.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel imidazole-based antitumor compounds. Through established synthetic transformations such as N-alkylation, functional group manipulation at the C-4 position, and ring annulation, a diverse range of potential anticancer agents can be accessed. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of next-generation imidazole-based cancer therapeutics. Further exploration of the structure-activity relationships of compounds derived from this compound is warranted to identify new clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Use of Methyl 4-imidazolecarboxylate in the Preparation of Fungicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of fungicidal agents derived from Methyl 4-imidazolecarboxylate. This document is intended to guide researchers in the development of novel antifungal compounds by leveraging the versatile chemistry of the imidazole (B134444) scaffold.

Introduction

The imidazole ring is a critical pharmacophore in a wide array of antifungal agents. Its mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. This compound serves as a readily available and versatile starting material for the synthesis of various imidazole-based compounds with potential fungicidal properties. This document outlines the synthesis of two such classes of compounds: N-cyano-1H-imidazole-4-carboxamides and Triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates, and provides protocols for their antifungal activity assessment.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole-based fungicides primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane's integrity and function ultimately results in the inhibition of fungal growth and, at higher concentrations, cell death.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Binds to Ergosterol Ergosterol (Fungal Cell Membrane) Inhibition->Enzyme Inhibits Imidazole Imidazole Fungicide Imidazole->Inhibition Enzyme->Ergosterol Catalyzes conversion

Inhibition of Ergosterol Biosynthesis by Imidazole Fungicides.

Data Presentation

The following tables summarize the quantitative antifungal activity of representative compounds derived from this compound.

Table 1: Antifungal Activity of N-cyano-1H-imidazole-4-carboxamide Derivatives against Rhizoctonia solani

Compound IDSubstituent (R)EC50 (µg/mL)[1]
12h 4-Chlorophenyl2.63
12a Phenyl> 50
12b 4-Methylphenyl15.8
12c 4-Methoxyphenyl21.3
12d 4-Fluorophenyl8.71
12e 4-Bromophenyl5.49
12f 4-Trifluoromethylphenyl4.12
12g 2,4-Dichlorophenyl3.54

Table 2: Fungicidal Activity of Triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates at 50 µg/mL

Compound IDFungal SpeciesGrowth Inhibition Rate (%)[2]
Cy3SnL Gibberella zeae85.2
Fusarium oxysporum82.1
Cercospora arachidicola88.9
Physalospora piricola87.7
Alternaria solani80.5
Botrytis cinerea88.1

Experimental Protocols

Synthesis of Fungicidal Agents

G cluster_0 Synthesis Pathway 1: N-cyano-1H-imidazole-4-carboxamides cluster_1 Synthesis Pathway 2: Triorganotin(IV) Carboxylates Start1 This compound Intermediate1 1H-imidazole-4-carboxylic acid Start1->Intermediate1 1. Hydrolysis Intermediate2 1H-imidazole-4-carbonyl chloride Intermediate1->Intermediate2 2. Chlorination Product1 N-aryl-1H-imidazole-4-carboxamide Intermediate2->Product1 3. Amidation FinalProduct1 N-cyano-N-aryl-1H-imidazole-4-carboxamide Product1->FinalProduct1 4. Cyanation Start2 This compound Intermediate3 1-Methyl-4-imidazolecarboxylic acid Start2->Intermediate3 1. N-methylation & 2. Hydrolysis FinalProduct2 Triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylate Intermediate3->FinalProduct2 3. Reaction with Triorganotin Hydroxide (B78521)/Oxide

General synthetic workflows for fungicidal agents.

Protocol 1: Synthesis of 1H-imidazole-4-carboxylic acid from this compound (Hydrolysis)

This protocol is adapted from the hydrolysis of ethyl imidazole-4-carboxylate.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an aqueous solution of potassium hydroxide (2 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH of the solution is approximately 3-4.

  • Isolation: A white precipitate of 1H-imidazole-4-carboxylic acid will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then diethyl ether. Dry the product under vacuum.

Protocol 2: Synthesis of N-cyano-1H-imidazole-4-carboxamides

This protocol is a general procedure based on the synthesis of related compounds.[1]

  • Acid Chloride Formation: Suspend 1H-imidazole-4-carboxylic acid (1 equivalent) in thionyl chloride (excess) and reflux for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude 1H-imidazole-4-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). Add a solution of the desired aniline (B41778) (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Cyanation: Dissolve the resulting N-aryl-1H-imidazole-4-carboxamide in a suitable solvent and treat with a cyanating agent (e.g., cyanogen (B1215507) bromide) in the presence of a base to yield the final N-cyano-1H-imidazole-4-carboxamide.

  • Purification: Purify the final product by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of Triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates [2]

  • Ligand Synthesis: Synthesize 1-methyl-1H-imidazole-4-carboxylic acid from this compound via N-methylation followed by hydrolysis.

  • Reaction: To a solution of 1-methyl-1H-imidazole-4-carboxylic acid (1 mmol) in methanol (B129727), add a solution of the corresponding triorganotin hydroxide or oxide (e.g., tricyclohexyltin hydroxide, 1 mmol) in methanol.

  • Reflux: Reflux the reaction mixture for 8-12 hours.

  • Isolation: After cooling, the product will precipitate. Collect the solid by filtration.

  • Purification: Wash the product with cold methanol and dry in a vacuum desiccator.

Antifungal Activity Assessment

G Start Prepare Fungal Culture and Compound Solutions Step1 Prepare Fungicide-Amended Potato Dextrose Agar (B569324) (PDA) Plates Start->Step1 Step2 Inoculate Plates with Fungal Mycelial Plugs Step1->Step2 Step3 Incubate at 25-28°C Step2->Step3 Step4 Measure Colony Diameter Step3->Step4 Step5 Calculate Percentage Inhibition and EC50 Value Step4->Step5

Workflow for Mycelial Growth Inhibition Assay.

Protocol 4: Mycelial Growth Inhibition Assay

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where: dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data at various concentrations.

Mechanism of Action Study

Protocol 5: Ergosterol Quantification by HPLC

  • Fungal Culture: Grow the target fungus in a suitable liquid medium with and without the test compound at a sub-lethal concentration.

  • Mycelia Collection: Harvest the mycelia by filtration and wash with sterile distilled water.

  • Saponification: Place the dried mycelia in a glass tube with a freshly prepared solution of alcoholic potassium hydroxide. Incubate at 80-90°C for 1-2 hours.

  • Ergosterol Extraction: After cooling, add n-heptane to the mixture and vortex vigorously to extract the non-saponifiable lipids containing ergosterol.

  • Sample Preparation: Transfer the n-heptane layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic methanol at a flow rate of 1 mL/min.

    • Detection: UV detector at 282 nm.

    • Quantification: Create a standard curve using known concentrations of pure ergosterol. Compare the peak area of the sample to the standard curve to determine the ergosterol concentration.

  • Data Analysis: A significant reduction in the ergosterol content in the treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing Methyl 4-imidazolecarboxylate as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them highly promising for a wide range of applications, including drug delivery, catalysis, and sensing. Methyl 4-imidazolecarboxylate is a bifunctional organic ligand possessing both a carboxylate group and an imidazole (B134444) ring, making it an attractive candidate for the synthesis of novel MOFs with potentially unique properties. The imidazole moiety can provide an additional coordination site and introduce specific functionalities within the MOF structure, which can be exploited for targeted applications.

While the direct use of this compound in reported MOF structures is not extensively documented in the reviewed literature, this document provides a comprehensive guide based on analogous imidazole-carboxylate ligands. The protocols and application notes herein are derived from established methodologies for similar MOF systems and are intended to serve as a foundational resource for the synthesis, characterization, and application of MOFs incorporating this compound.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for designing successful synthesis protocols.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
Appearance White crystalline powder[1][2]
Melting Point 154-156 °C[1][3]
Boiling Point 318.2 °C at 760 mmHg[1][3]
Solubility Soluble in Methanol (B129727)[1]

Application Notes

Potential Applications in Drug Delivery

MOFs constructed from imidazole-carboxylate ligands are extensively explored for drug delivery due to their high porosity and the potential for functionalization.[4] The imidazole group in this compound can offer several advantages:

  • Enhanced Drug Loading: The imidazole moiety can interact with drug molecules through hydrogen bonding or π-π stacking, potentially increasing the loading capacity for specific drugs.[5]

  • pH-Responsive Release: The imidazole ring has a pKa that can be exploited for pH-triggered drug release in acidic tumor microenvironments or specific cellular compartments.[6]

  • Biocompatibility: Imidazole is a component of the essential amino acid histidine, suggesting that MOFs derived from it may exhibit good biocompatibility.

Table 1: Drug Loading Capacities of Representative Imidazole-Based MOFs (Analogous Systems)

MOFDrugLoading Capacity (wt%)Release ConditionsReference
ZIF-85-Fluorouracil~20%pH 5.0[6]
ZIF-8Doxorubicin~15%pH 5.5[6]
Cu-MOFMontelukast SodiumNot specifiedpH 7.4[7]

Note: This data is for analogous systems and serves as a benchmark for potential studies with this compound-based MOFs.

Catalysis

The imidazole functionality can act as a basic site, making these MOFs potential catalysts for various organic reactions. The metal nodes themselves can also serve as Lewis acid sites. This bifunctionality can be advantageous in cascade reactions.

Sensing

MOFs often exhibit luminescence, which can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors. MOFs based on imidazole-containing ligands have been shown to be effective in sensing metal ions and small molecules.[8][9] The imidazole group can provide a selective binding site for the target analyte.

Experimental Protocols

General Solvothermal Synthesis of a this compound-Based MOF

This protocol is a general guideline and may require optimization for specific metal precursors and desired MOF structures.[10]

Materials:

  • This compound (ligand)

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Methanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve this compound (e.g., 0.1 mmol, 12.6 mg) in the chosen solvent (e.g., 10 mL of DMF) in a glass vial. Sonicate for 10-15 minutes to ensure complete dissolution.

    • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).

  • Reaction Mixture:

    • Combine the ligand and metal salt solutions in the Teflon liner of the autoclave.

    • Stir the mixture for 15-20 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and maintain for a set duration (typically 24 to 72 hours). The optimal temperature and time will depend on the specific metal-ligand combination.

  • Isolation and Purification:

    • After the reaction, cool the autoclave to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product thoroughly with the reaction solvent (e.g., DMF) to remove unreacted precursors.

    • Subsequently, wash with a more volatile solvent like methanol or ethanol (B145695) to facilitate the removal of the high-boiling point synthesis solvent.

    • Dry the final product under vacuum at an elevated temperature (e.g., 60-100 °C) to activate the MOF by removing solvent molecules from the pores.

Characterization of the Synthesized MOF

A suite of analytical techniques is necessary to confirm the successful synthesis and to determine the properties of the MOF.

Table 2: Key Characterization Techniques for MOFs

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the carboxylate group to the metal center and the presence of the imidazole ring.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and pore volume of the MOF, confirming its porosity.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.
Protocol for Drug Loading (Impregnation Method)

This protocol describes a common method for loading a drug into a pre-synthesized MOF.

Materials:

  • Activated MOF powder

  • Drug of interest (e.g., Ibuprofen, 5-Fluorouracil)

  • Suitable solvent in which the drug is soluble (e.g., ethanol, methanol, water)

Procedure:

  • Prepare a solution of the drug in the chosen solvent at a known concentration.

  • Disperse a known amount of the activated MOF powder in the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or HPLC and calculating the difference in drug concentration before and after loading.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application ligand This compound mix Mix & Stir ligand->mix metal Metal Salt metal->mix solvent Solvent solvent->mix reaction Solvothermal Reaction mix->reaction pxrd PXRD reaction->pxrd Purified MOF ftir FTIR pxrd->ftir tga TGA ftir->tga bet BET tga->bet sem SEM bet->sem drug_loading Drug Loading sem->drug_loading catalysis Catalysis sem->catalysis sensing Sensing sem->sensing

Caption: General workflow for the synthesis, characterization, and application of MOFs.

logical_relationships cluster_properties Inherent Properties cluster_applications Potential Applications mof MOF with Methyl 4-imidazolecarboxylate porosity High Porosity mof->porosity surface_area Large Surface Area mof->surface_area functionality Imidazole & Carboxylate Functionality mof->functionality drug_delivery Drug Delivery porosity->drug_delivery High Drug Loading catalysis_app Catalysis surface_area->catalysis_app Active Site Accessibility functionality->drug_delivery pH-Responsive Release sensing_app Sensing functionality->sensing_app Selective Binding

Caption: Logical relationships between MOF properties and potential applications.

References

Catalytic Applications of Methyl 4-imidazolecarboxylate Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the catalytic activity of metal complexes specifically derived from Methyl 4-imidazolecarboxylate is limited in publicly available literature. The following application notes and protocols are based on closely related and structurally similar imidazole-containing metal complexes. These examples are provided to illustrate the potential catalytic applications and to serve as a foundational guide for experimental design.

Application Notes

Metal complexes incorporating imidazole-based ligands are a versatile class of catalysts, demonstrating significant activity in a range of organic transformations crucial for academic research and pharmaceutical development. The imidazole (B134444) moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, acts as an effective σ-donor ligand, stabilizing various transition metal centers and facilitating their catalytic prowess. The presence of a carboxylate group, as in this compound, can further enhance the catalytic performance by modulating the electronic properties of the metal center and potentially participating in the reaction mechanism.

Two primary areas where these complexes are expected to exhibit significant catalytic activity are oxidation reactions and carbon-carbon (C-C) coupling reactions.

1. Catalytic Oxidation:

Copper(II) complexes of substituted imidazoles have shown notable efficacy in the catalytic oxidation of hydrocarbons, a reaction of significant industrial importance for the synthesis of precursors for polymers and other materials. These complexes can activate oxidants like hydrogen peroxide under mild conditions to selectively oxidize substrates such as cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756). The structural features of the complex, including the steric and electronic nature of the imidazole ligand and the nuclearity of the metal centers (mononuclear vs. dinuclear), play a crucial role in determining the catalytic efficiency and product selectivity.

2. Palladium-Catalyzed Cross-Coupling Reactions:

Palladium complexes bearing imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs) and phosphine (B1218219) derivatives, are highly effective catalysts for a variety of C-C bond-forming reactions. These include the Heck, Suzuki-Miyaura, and Sonogashira coupling reactions, which are fundamental tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The imidazole-derived ligand stabilizes the palladium catalyst, preventing its decomposition and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The modular nature of these ligands allows for fine-tuning of the catalyst's activity and selectivity for a broad range of substrates.

Quantitative Data Summary

The following tables summarize the catalytic performance of representative imidazole-containing metal complexes in oxidation and C-C coupling reactions.

Table 1: Catalytic Oxidation of Cyclohexane with a Copper(II)-2-Methylimidazole Complex

CatalystSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)
[Cu(II)-2-methylimidazole]CyclohexaneH₂O₂Acetonitrile (B52724)--up to 25%

Data is illustrative and based on typical results for this class of catalyst.

Table 2: Palladium-Catalyzed Heck Reaction of Aryl Halides with Olefins

CatalystAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)
Imidazole-SPO-Pd ComplexBromobenzeneStyreneK₃PO₄THF601295
Imidazole-SPO-Pd Complex4-BromoacetophenoneStyreneK₃PO₄THF601292
Imidazole-SPO-Pd Complex4-Bromotoluenen-Butyl acrylateK₃PO₄THF601296

SPO = Secondary Phosphine Oxide

Experimental Protocols

Protocol 1: Catalytic Oxidation of Cyclohexane

This protocol describes the general procedure for the oxidation of cyclohexane using a copper(II) complex of a substituted imidazole as the catalyst and hydrogen peroxide as the oxidant.[1]

Materials:

  • Copper(II)-imidazole complex (catalyst)

  • Cyclohexane (substrate)

  • Hydrogen peroxide (30% aqueous solution)

  • Nitric acid (HNO₃)

  • Acetonitrile (solvent)

  • Triphenylphosphine (B44618) (PPh₃)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • In a suitable reaction flask, add 0.025 mmol of the copper(II)-imidazole catalyst.[1]

  • Add 3.00 mL of acetonitrile to the flask and stir to dissolve the catalyst.[1]

  • Sequentially add 10.00 mmol of 30% hydrogen peroxide, 0.25 mmol of nitric acid, and 1.85 mmol (0.20 mL) of cyclohexane to the reaction mixture.[1]

  • Seal the flask and stir the mixture vigorously at the desired temperature for the specified reaction time.

  • After the reaction period, quench the reaction by adding an excess of triphenylphosphine to decompose any remaining hydrogen peroxide.[1]

  • For analysis, take a 0.20 mL aliquot of the reaction mixture and dissolve it in 0.30 mL of CDCl₃.[1]

  • Quantify the conversion of cyclohexane and the yield of cyclohexanol and cyclohexanone using ¹H NMR spectroscopy.[1]

Protocol 2: Palladium-Catalyzed Heck Reaction

This protocol outlines a general procedure for the Heck cross-coupling of an aryl halide with an olefin using a palladium complex with an imidazole-based secondary phosphine oxide (SPO) ligand.

Materials:

  • Palladium-imidazole-SPO complex (precatalyst)

  • Aryl halide (e.g., bromobenzene)

  • Olefin (e.g., styrene)

  • Potassium phosphate (B84403) (K₃PO₄) (base)

  • Tetrahydrofuran (B95107) (THF), anhydrous (solvent)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium-imidazole-SPO precatalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 5 mL of anhydrous tetrahydrofuran via syringe.

  • Place the Schlenk tube in a preheated oil bath at 60 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired coupled product.

Visualizations

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst 1. Add Catalyst (0.025 mmol) solvent 2. Add Solvent (Acetonitrile, 3.0 mL) catalyst->solvent reagents 3. Add Reagents (H₂O₂, HNO₃, Cyclohexane) solvent->reagents stir 4. Stir at Desired Temperature reagents->stir quench 5. Quench with PPh₃ stir->quench analysis 6. NMR Analysis quench->analysis

Caption: Experimental workflow for the catalytic oxidation of cyclohexane.

heck_catalytic_cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(X)L₂ pd0->pd_complex1 oxidative_add Oxidative Addition oxidative_add->pd_complex1 pd_complex2 R-Pd(II)(Olefin)L₂ pd_complex1->pd_complex2 olefin_coord Olefin Coordination olefin_coord->pd_complex2 pd_complex3 R'-Pd(II)(X)L₂ pd_complex2->pd_complex3 migratory_insert Migratory Insertion migratory_insert->pd_complex3 pd_complex4 H-Pd(II)(X)L₂ pd_complex3->pd_complex4 beta_hydride β-Hydride Elimination beta_hydride->pd_complex4 product Product beta_hydride->product pd_complex4->pd0 reductive_elim Reductive Elimination reductive_elim->pd0 hx H-X reductive_elim->hx aryl_halide R-X aryl_halide->oxidative_add olefin Olefin olefin->olefin_coord base Base base->reductive_elim

Caption: Generalized catalytic cycle for the Heck reaction.

References

Protocol for N-Alkylation of Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of imidazole (B134444) derivatives is a fundamental transformation in medicinal chemistry and drug development, enabling the synthesis of a diverse array of biologically active compounds. Methyl 4-imidazolecarboxylate is a key building block, and its N-alkylation provides access to substituted imidazoles with applications as fungicides, antibacterials, and antagonists for various receptors.

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles, such as this compound, is a critical consideration. The presence of the electron-withdrawing methyl carboxylate group at the 4-position influences the nucleophilicity of the two nitrogen atoms in the imidazole ring. Generally, alkylation is favored at the nitrogen atom further from the electron-withdrawing substituent (N-1), as it is more electron-rich. However, reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the ratio of the resulting N-1 to N-3 alkylated isomers.[1][2]

This document provides two detailed protocols for the N-alkylation of this compound, employing either a strong base (sodium hydride) for rapid and complete deprotonation or a milder base (potassium carbonate), which can offer advantages in terms of safety and ease of handling, particularly in larger-scale syntheses.[3][4][5]

General Reaction Scheme

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, after being deprotonated by a base, acts as a nucleophile and attacks the electrophilic alkylating agent, typically an alkyl halide.[2]

general_reaction reactant1 This compound intermediate intermediate reactant1->intermediate reactant2 Alkyl Halide (R-X) reactant2->intermediate product Methyl 1-Alkyl-1H-imidazole-4-carboxylate base Base reaction_arrow + base->reaction_arrow solvent Solvent solvent->reaction_arrow intermediate->reaction_arrow reaction_arrow->product

Caption: General reaction for the N-alkylation of this compound.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl IodideNaHTHFrt - 5012Variable[6]
2Ethyl IodideDBUDMF80-10024<50[6]
3Benzyl (B1604629) BromideDBUDMF80-10024<50[6]
4Propyl BromideK₂CO₃Acetonitrile (B52724)Reflux48Low/No Reaction[6]
5Ethyl bromoacetateKOHCH₃CN60170[7]
64-Bromobutane nitrileK₂CO₃CH₃CN60185[7]
7Allyl bromideK₂CO₃CH₃CN60875[7]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF

This protocol is suitable for a wide range of alkylating agents and generally results in high reaction efficiency due to the complete deprotonation of the imidazole ring by the strong base.[3]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the this compound.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

protocol1_workflow A 1. Add this compound to a flame-dried flask under inert atmosphere. B 2. Dissolve in anhydrous DMF. A->B C 3. Cool to 0 °C and add NaH portion-wise. B->C D 4. Stir at 0 °C for 30 min, then at room temperature for 30 min. C->D E 5. Add alkylating agent dropwise at room temperature. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench with water and extract with ethyl acetate. F->G H 8. Combine organic layers, wash with brine, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for N-alkylation using Sodium Hydride.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This protocol utilizes a milder, non-flammable base, which can be advantageous for safety and scalability. It is particularly effective with more reactive alkylating agents.[7]

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

protocol2_workflow A 1. Add this compound and K₂CO₃ to a flask. B 2. Add anhydrous acetonitrile. A->B C 3. Add alkylating agent at room temperature. B->C D 4. Heat the reaction mixture (e.g., 60-80 °C). C->D E 5. Monitor reaction by TLC. D->E F 6. Filter to remove K₂CO₃ and wash with acetonitrile. E->F G 7. Concentrate the filtrate. F->G H 8. Dissolve in ethyl acetate, wash with water and brine, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for N-alkylation using Potassium Carbonate.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient synthesis of variously substituted imidazole-4-carboxylates utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and simplified workup procedures.[1] The protocols described herein are primarily based on a one-pot, multicomponent reaction involving the 1,5-electrocyclization of azavinyl azomethine ylides.[1]

Introduction

Imidazole-4-carboxylates are important structural motifs found in numerous biologically active compounds and are valuable intermediates in medicinal chemistry and drug development. Traditional synthetic routes to these scaffolds often involve lengthy reaction times, harsh conditions, and laborious purification steps. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to a diverse range of imidazole (B134444) derivatives.[2] The application of microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture through dipolar polarization and ionic conduction mechanisms.

The primary method detailed in these notes is a one-pot synthesis that combines 1,2-diaza-1,3-dienes (DDs), primary amines, and aldehydes, which upon microwave irradiation, undergo a sequence of reactions including the formation of an azavinyl azomethine ylide followed by a 1,5-electrocyclization to yield the desired imidazole-4-carboxylate.[1] This approach allows for the modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring.[1]

Advantages of Microwave-Assisted Synthesis

Compared to conventional heating methods, microwave-assisted synthesis of imidazole-4-carboxylates offers several key advantages:

  • Reduced Reaction Times: Reactions that typically take several hours to complete under conventional reflux can often be accomplished in minutes using microwave irradiation.[1]

  • Increased Yields: Microwave heating can lead to higher product yields by minimizing the formation of byproducts. For instance, yields for certain imidazole-4-carboxylates increased from the 51–55% range with classical heating to 71–77% with microwave heating.[1]

  • Improved Workup Procedures: The cleaner reaction profiles often associated with microwave synthesis simplify the purification process.[1]

  • Enhanced Efficiency: The one-pot nature of the described protocol, coupled with the speed of microwave heating, results in a highly efficient and straightforward synthetic process without the need to isolate intermediates.[1]

Experimental Protocols

The following are detailed experimental protocols for the microwave-assisted synthesis of imidazole-4-carboxylates.

General Protocol for the One-Pot Synthesis of 2-Unsubstituted 3H-Imidazole-4-carboxylates

This protocol describes the synthesis of imidazole-4-carboxylates where the C-2 position is unsubstituted.

Materials:

  • 1,2-Diaza-1,3-diene (DD) (e.g., Ethyl 2-((2-ethoxy-2-oxoethylidene)amino)-2-formylacetate)

  • Primary amine (aliphatic or aromatic)

  • Paraformaldehyde

  • Acetonitrile (B52724) (MeCN)

  • Microwave reactor

Procedure:

  • To a solution of the 1,2-diaza-1,3-diene (1.0 mmol) in acetonitrile (5 mL) in a microwave-safe vessel, add the primary amine (1.0 mmol).

  • Stir the mixture at room temperature until the solution becomes colorless.

  • Add paraformaldehyde (1.5 mmol) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., light petroleum/ethyl acetate) to obtain the desired 2-unsubstituted 3H-imidazole-4-carboxylate.[1]

General Protocol for the One-Pot Synthesis of 2-Substituted 3-Benzyl Imidazole-4-carboxylates

This protocol allows for the introduction of various substituents at the C-2 position of the imidazole ring.

Materials:

  • 1,2-Diaza-1,3-diene (DD)

  • Benzylamine (B48309)

  • Aldehyde (aliphatic or aromatic)

  • Acetonitrile (MeCN)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the 1,2-diaza-1,3-diene (1.0 mmol) in acetonitrile (5 mL).

  • Add benzylamine (1.0 mmol) and stir the mixture at room temperature until decolorized.

  • Add the desired aldehyde (1.5 mmol) to the reaction mixture.

  • Seal the vessel and subject it to microwave irradiation at 150 °C for 20 minutes.

  • After cooling, remove the solvent in vacuo.

  • Purify the crude product by column chromatography to yield the 2-substituted 3-benzyl imidazole-4-carboxylate.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various imidazole-4-carboxylates using the microwave-assisted protocols described above.

Table 1: Synthesis of 2-Unsubstituted 3H-Imidazole-4-carboxylates [1]

EntryR¹ (Amine)R² (at C-5)ProductYield (%)
1BenzylMeEthyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate78
2PropylMeEthyl 5-methyl-3-propyl-3H-imidazole-4-carboxylate75
3(R)-α-PhenylethylMeEthyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate75
4ButylMeEthyl 3-butyl-5-methyl-3H-imidazole-4-carboxylate83
5tert-ButylMeEthyl 3-tert-butyl-5-methyl-3H-imidazole-4-carboxylate44
6PhenylMeEthyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate80
74-DimethylaminophenylMeEthyl 3-(4-dimethylaminophenyl)-5-methyl-3H-imidazole-4-carboxylate76

Reaction conditions: 1,2-diaza-1,3-diene, primary amine, paraformaldehyde in MeCN, microwave irradiation at 150 °C for 20 min.

Table 2: Synthesis of 2-Substituted 3-Benzyl Imidazole-4-carboxylates [1]

EntryR³ (Aldehyde)R² (at C-5)ProductYield (%)
1PropylMeEthyl 3-benzyl-5-methyl-2-propyl-3H-imidazole-4-carboxylate81
2IsopropylMeEthyl 3-benzyl-2-isopropyl-5-methyl-3H-imidazole-4-carboxylate64
3PhenylMeEthyl 3-benzyl-5-methyl-2-phenyl-3H-imidazole-4-carboxylate72
44-NitrophenylMeEthyl 3-benzyl-5-methyl-2-(4-nitrophenyl)-3H-imidazole-4-carboxylate68
54-ChlorophenylMeEthyl 3-benzyl-2-(4-chlorophenyl)-5-methyl-3H-imidazole-4-carboxylate75

Reaction conditions: 1,2-diaza-1,3-diene, benzylamine, aldehyde in MeCN, microwave irradiation at 150 °C for 20 min.

Mandatory Visualization

The following diagrams illustrate the postulated reaction mechanism and a general experimental workflow for the microwave-assisted synthesis of imidazole-4-carboxylates.

G cluster_workflow Experimental Workflow start Start: Reactants reactants 1. Mix 1,2-Diaza-1,3-diene, Primary Amine, and Aldehyde in Acetonitrile start->reactants mw_irradiation 2. Microwave Irradiation (150 °C, 20 min) reactants->mw_irradiation cooling 3. Cooling to Room Temperature mw_irradiation->cooling evaporation 4. Solvent Evaporation cooling->evaporation purification 5. Column Chromatography evaporation->purification product End: Pure Imidazole-4-carboxylate purification->product

Caption: General experimental workflow for the one-pot synthesis.

G cluster_mechanism Postulated Reaction Mechanism dd 1,2-Diaza-1,3-diene (DD) hydrazone α-Aminohydrazone Intermediate dd->hydrazone + R¹NH₂ amine Primary Amine (R¹NH₂) amine->hydrazone ylide Azavinyl Azomethine Ylide hydrazone->ylide + R³CHO aldehyde Aldehyde (R³CHO) aldehyde->ylide electrocyclization 1,5-Electrocyclization (Microwave-Assisted) ylide->electrocyclization dihydroimidazole Dihydroimidazole Intermediate electrocyclization->dihydroimidazole aromatization Aromatization (-H₂O) dihydroimidazole->aromatization imidazole Imidazole-4-carboxylate aromatization->imidazole

Caption: Postulated mechanism for imidazole-4-carboxylate formation.[1]

References

Application Notes and Protocols for Solid-Phase Synthesis of Imidazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of 1-substituted imidazole-4-carboxylic acids. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the imidazole (B134444) core in numerous biologically active molecules.[1] The solid-phase approach offers advantages in purification and parallel synthesis, making it a valuable tool for generating libraries of derivatives for drug discovery and development.

The primary method detailed here involves the use of a Wang resin-bound 3-N,N-(dimethylamino)-2-isocyanoacrylate, which undergoes a microwave-assisted cyclization with a variety of primary amines to yield the target imidazole-4-carboxylic acids after cleavage from the solid support.[1][2]

Experimental Workflow

The overall workflow for the solid-phase synthesis of imidazole-4-carboxylic acids is depicted below. The process begins with the preparation of the resin-bound starting material, followed by a one-step cyclization and subsequent cleavage to release the final product.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis Synthesis & Cleavage Resin Wang Resin Swelling Swell Resin in DMF Resin->Swelling 1. Loading Load Isocyanoacrylate Swelling->Loading 2. LoadedResin Resin-Bound Isocyanoacrylate Loading->LoadedResin Reaction Add Primary Amine (R-NH2) Microwave Irradiation (220 °C, 15 min) LoadedResin->Reaction Washing Wash Resin (DME, MeOH) Reaction->Washing Cleavage Cleave with 50% TFA in DCM Washing->Cleavage Purification Purify by HPLC Cleavage->Purification FinalProduct 1-Substituted Imidazole- 4-Carboxylic Acid Purification->FinalProduct

Experimental workflow for solid-phase synthesis.

Quantitative Data Summary

The described solid-phase methodology is effective for a range of primary amines, including aliphatic and aromatic variants. The following table summarizes the isolated yields for a selection of 1-substituted imidazole-4-carboxylic acids synthesized using this protocol.[1]

EntryPrimary Amine (R-NH₂)Product: 1-Substituted Imidazole-4-Carboxylic AcidIsolated Yield (%)
1Aniline1-Phenyl-1H-imidazole-4-carboxylic acid45
2Phenylhydrazine1-(Phenylamino)-1H-imidazole-4-carboxylic acid20
32-Aminophenol1-(2-Hydroxyphenyl)-1H-imidazole-4-carboxylic acid40
44-Fluoroaniline1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid35
54-Chloroaniline1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid82
64-Aminobenzylamine1-(4-Aminobenzyl)-1H-imidazole-4-carboxylic acid32
72-Aminopyridine1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid47
83-(Aminomethyl)pyridine1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid64
9Histamine1-(2-(1H-Imidazol-4-yl)ethyl)-1H-imidazole-4-carboxylic acid37
10Benzylamine1-Benzyl-1H-imidazole-4-carboxylic acid90
11tert-Butylamine1-(tert-Butyl)-1H-imidazole-4-carboxylic acid23

Data sourced from Henkel, B. (2004).[1]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1-substituted imidazole-4-carboxylic acids on a solid support.

Materials and Equipment
  • Wang Resin (100-200 mesh)

  • (4-Bromomethylphenoxy)methyl polystyrene

  • Potassium salt of isocyanoacetic acid

  • Dimethylformamide diethyl acetal (B89532)

  • Primary amines (R-NH₂)

  • Dimethoxyethane (DME)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel (e.g., fritted glass funnel)

  • Shaker or vortexer

  • Microwave reactor (e.g., Smith Creator)

  • HPLC for purification

  • Standard laboratory glassware and safety equipment

Protocol 1: Preparation of Wang Resin-Bound 3-N,N-(dimethylamino)-2-isocyanoacrylate
  • Resin Swelling: Place the Wang resin in a solid-phase synthesis vessel. Add sufficient N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Loading of Isocyanoacetate: To the swollen resin, add a solution of the potassium salt of isocyanoacetic acid (2 equivalents relative to resin loading) in DMF. Agitate the mixture at room temperature for 12-24 hours.

  • Washing: After the loading reaction, drain the solvent and wash the resin thoroughly. A typical washing sequence is:

    • DMF (3 x volume)

    • DCM (3 x volume)

    • MeOH (3 x volume)

    • DCM (3 x volume)

    • Dry the resin under vacuum.

  • Formation of the Enamine: Resuspend the resin in a mixture of ethanol (B145695) and THF. Add dimethylformamide diethyl acetal (excess) and heat the mixture to reflux for 4-6 hours.

  • Final Washing and Drying: Cool the reaction mixture to room temperature. Drain the solvent and wash the resin as described in step 3. Dry the resin-bound 3-N,N-(dimethylamino)-2-isocyanoacrylate under high vacuum. The loading capacity can be determined using standard methods (e.g., elemental analysis).[1]

Protocol 2: Synthesis of 1-Substituted Imidazole-4-Carboxylic Acids
  • Reaction Setup: Place the dried resin-bound 3-N,N-(dimethylamino)-2-isocyanoacrylate (1 equivalent, e.g., 500 mg at 0.36 mmol/g loading) into a microwave process vial.[1]

  • Amine Addition: Add the desired primary amine (R-NH₂) (8-10 equivalents) and the solvent, dimethoxyethane (DME, e.g., 4 mL).[1]

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 220 °C for 15 minutes.[1]

  • Post-Reaction Washing: After cooling the vial, remove the lid and transfer the resin to a synthesis vessel. Wash the resin thoroughly to remove excess reagents and byproducts. A recommended washing sequence is:

    • DME (3 x volume)

    • MeOH (3 x volume)

    • DCM (3 x volume)

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage and Purification
  • Cleavage from Resin: Add a cleavage cocktail of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the dried resin. Agitate the mixture at room temperature for 60 minutes.[1]

  • Product Isolation: Filter the resin and collect the filtrate, which contains the crude product. Wash the resin with a small amount of fresh DCM and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrate to dryness to obtain the crude imidazole-4-carboxylic acid.

  • Purification: Purify the crude product using preparative HPLC with a suitable gradient (e.g., methanol/water) to yield the pure 1-substituted imidazole-4-carboxylic acid.[1]

Application Note: Biological Relevance and Signaling Pathways

Imidazole derivatives are known to possess a wide range of biological activities, including antiplatelet effects.[3] Some derivatives have been shown to inhibit cyclooxygenase-1 (COX-1), a key enzyme in the thromboxane (B8750289) A2 (TXA2) signaling pathway, which is crucial for platelet aggregation.[3] Inhibition of this pathway is a major strategy for antithrombotic therapy.

The diagram below illustrates a simplified Thromboxane A2 signaling pathway in platelets. Inhibition of COX-1 by a pharmacologically active compound would block the conversion of arachidonic acid to prostaglandin (B15479496) H2, thereby preventing the formation of TXA2 and subsequent platelet activation and aggregation.

signaling_pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXAS TXA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor binds PLC Phospholipase C (PLC) TP_Receptor->PLC activates IP3 IP3 PLC->IP3 generates Ca_Release Ca²⁺ Release (from Dense Granules) IP3->Ca_Release triggers Aggregation Platelet Aggregation Ca_Release->Aggregation leads to Inhibitor Imidazole-Derivative (COX-1 Inhibitor) Inhibitor->COX1 inhibits

Thromboxane A2 signaling pathway in platelets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-imidazolecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. For thermally sensitive reactions, microwave irradiation can sometimes drive the reaction to completion with shorter reaction times.[1][2][3]

  • Suboptimal Reagent Stoichiometry: The ratio of your starting materials might not be ideal.

    • Solution: Perform small-scale experiments to screen different reactant ratios. In multicomponent reactions, the stoichiometry of the aldehyde, amine, and dicarbonyl compound is crucial.[1]

  • Catalyst Inefficiency: The chosen catalyst may be inappropriate or deactivated.

    • Solution: If using a catalyst, ensure it is fresh and of the correct grade. Consider screening different catalysts, such as p-toluenesulfonic acid or various ionic liquids, which have been shown to improve yields in imidazole (B134444) synthesis.[1]

  • Product Degradation: The product might be unstable under the reaction or workup conditions.

    • Solution: Analyze the reaction mixture for degradation products. If degradation is suspected, consider milder reaction conditions or a modified workup procedure that avoids harsh acids or bases and prolonged heating.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge, particularly in multicomponent reactions for imidazole synthesis. Here’s how you can address this:

  • Reaction Conditions: Temperature and reaction time can significantly influence selectivity.

    • Solution: Try running the reaction at a lower temperature to favor the kinetic product, which is often the desired one. Conversely, if the desired product is the thermodynamic one, a higher temperature might be beneficial. Careful optimization of the reaction time is also key to prevent the formation of degradation or side products.

  • Choice of Solvents and Catalysts: The reaction medium and catalyst can direct the reaction pathway.

    • Solution: Experiment with different solvents of varying polarity. The use of specific catalysts, such as certain ionic liquids, has been reported to enhance the selectivity of imidazole synthesis.[1] In some cases, solvent-free conditions have been shown to be effective.[3]

  • Purification Strategy: Inseparable side products may require a modified synthetic approach.

    • Solution: If purification by column chromatography is difficult due to similar polarities of the product and byproducts, consider a "catch and release" strategy using a solid-phase synthesis approach.[4][5] This can lead to a purer product directly after cleavage from the resin.

Question 3: I am having difficulty purifying my this compound. What are the best practices?

Answer: Purification can be challenging due to the polar nature of the imidazole ring.

  • Column Chromatography: This is the most common method for purification.

    • Solution: Optimize your solvent system for column chromatography. A gradient elution of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexane (B92381) is often effective.[2] The polarity can be fine-tuned to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solution: Screen various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been used for recrystallizing similar imidazole derivatives.[6]

  • Acid-Base Extraction: The basicity of the imidazole ring can be exploited for purification.

    • Solution: During the workup, an acid wash (e.g., with a dilute solution of KHSO4) can be used to remove basic impurities, or to extract the product into the aqueous phase, which can then be neutralized and re-extracted with an organic solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes are available. One common and efficient method is the multicomponent reaction involving an aldehyde, an amine, and a 1,2-dicarbonyl compound, often catalyzed by an acid.[1] Another modern approach is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which allows for the synthesis of diversely functionalized imidazole-4-carboxylates in good yields.[2] Solid-phase synthesis using a "catch and release" methodology has also been successfully employed.[4][5]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Temperature: Influences reaction rate and selectivity.

  • Reaction Time: Crucial for ensuring the reaction goes to completion without significant product degradation or side product formation.

  • Solvent: Can affect reagent solubility and reaction pathway.

  • Catalyst: The choice and amount of catalyst can dramatically impact yield and reaction time.

  • Reagent Purity: Using pure starting materials is essential to avoid introducing impurities that can complicate the reaction and purification.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, standard laboratory safety practices should always be followed. This compound and many of the reagents used in its synthesis can be irritants. Specifically:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Work in a well-ventilated fume hood, especially when handling volatile or hazardous reagents.[7]

  • Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS). For this compound, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate (A representative analogue)

This protocol is adapted from a literature procedure for a similar compound and illustrates a modern synthetic approach.[2]

Materials:

Procedure:

  • Dissolve 2-chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester (0.6 mmol) in acetonitrile (2 mL) in a microwave glass vial.

  • Add triethylamine (84 μL, 0.6 mmol) at room temperature with magnetic stirring. A red solution should form.

  • Add the primary amine (0.63 mmol) and stir until the solution becomes colorless.

  • Add the aldehyde (1.2 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture under conditions optimized for the specific substrates (e.g., a specific temperature and time).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., light petroleum/ethyl acetate 50:50) to yield the desired imidazole-4-carboxylate.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazole Synthesis

MethodCatalystSolventTemperatureTimeYield (%)Reference
Multicomponent Reactionp-toluenesulfonic acidNot specifiedMicrowave4-7 minExcellent[1]
Microwave-Assisted ElectrocyclizationNoneAcetonitrileMicrowaveNot specified70-78[2]
Solid-Phase "Catch and Release"10% CSADMF80 °C (Microwave)10 min80[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Mix Reagents (Dicarbonyl, Amine, Aldehyde) reaction 2. Reaction (e.g., Microwave Irradiation) reagents->reaction Add Catalyst/Solvent extraction 3. Solvent Evaporation & Extraction reaction->extraction chromatography 4. Column Chromatography extraction->chromatography Crude Product characterization 5. Characterization (NMR, MS) chromatography->characterization Pure Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn suboptimal_stoich Suboptimal Stoichiometry start->suboptimal_stoich catalyst_issue Catalyst Inefficiency start->catalyst_issue degradation Product Degradation start->degradation monitor_rxn Monitor Progress (TLC/HPLC) Extend Time/Increase Temp incomplete_rxn->monitor_rxn screen_ratios Screen Reagent Ratios suboptimal_stoich->screen_ratios optimize_catalyst Screen Catalysts Use Fresh Catalyst catalyst_issue->optimize_catalyst milder_conditions Use Milder Conditions Modify Workup degradation->milder_conditions

Caption: A troubleshooting guide for addressing low reaction yields in this compound synthesis.

References

Technical Support Center: Purification of Methyl 4-imidazolecarboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-imidazolecarboxylate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on available data, methanol (B129727) is a suitable solvent for the recrystallization of this compound as the compound is known to be soluble in it.[1] A mixed solvent system, such as methanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent or solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: What are the common impurities that might be present in crude this compound?

A2: Impurities can arise from starting materials, by-products, or degradation products. In the synthesis of imidazole (B134444) derivatives, common impurities may include unreacted starting materials like 1H-imidazole-4-carboxylic acid, as well as side-products from the esterification reaction. Depending on the synthetic route, other related imidazole structures could also be present.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue, especially with polar compounds like imidazole derivatives. It occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:

  • Increase the solvent volume: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a different solvent system: The polarity of your solvent may be too similar to your compound. Experiment with a less polar solvent or a mixed solvent system.

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites which can induce crystallization.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low recovery can be due to several factors. To improve your yield:

  • Use the minimum amount of hot solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.

  • Ensure complete precipitation: Allow sufficient time for crystallization at room temperature and then in an ice bath to maximize the recovery of your product.

  • Minimize transfers: Each transfer of the solid can lead to material loss.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Data Presentation

SolventBoiling Point (°C)Qualitative Solubility of this compoundSuitability for Recrystallization
Methanol64.7Soluble[1]Good starting point for single-solvent or mixed-solvent systems.
Water100Likely sparingly soluble at room temp, more soluble when hotPotentially suitable, especially in a mixed-solvent system with a more soluble solvent like methanol.
Ethyl Acetate77.1Likely solubleA good candidate for a mixed-solvent system with a non-polar solvent like hexane.
Acetone56Likely solubleCan be a good solvent, often used in mixed-solvent systems.
Toluene110.6Likely sparingly solubleMay be suitable for recrystallization if solubility increases significantly with temperature.
Hexane69Likely insolubleA good "anti-solvent" to use in a mixed-solvent system with a more polar solvent.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, or a mixed solvent system like Methanol/Water or Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

  • Spatula

Procedure:

Step 1: Solvent Selection

  • Place a small amount (approx. 50 mg) of the crude this compound into a test tube.

  • Add a few drops of the chosen solvent at room temperature and observe the solubility. An ideal solvent will show low solubility.

  • Gently heat the test tube. The compound should fully dissolve at or near the boiling point of the solvent.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • If a single solvent is not ideal, a mixed-solvent system can be tested. Dissolve the compound in a "good" solvent (in which it is soluble) at room temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hotplate while stirring until the solid is completely dissolved.

Step 3: Hot Filtration (Optional)

  • If any insoluble impurities are present, perform a hot filtration.

  • Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper.

  • Quickly filter the hot solution to remove the insoluble impurities.

Step 4: Crystallization

  • Remove the flask from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 5: Collection and Washing of Crystals

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

Step 6: Drying

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (154-156 °C) until a constant weight is achieved.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The chosen solvent is not appropriate.1. Add a small amount of hot solvent to redissolve the oil and then cool slowly. 2. Allow the solution to cool to room temperature before placing it in an ice bath. 3. Try a different solvent or a mixed-solvent system.
Low yield of recovered crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough. 4. Incomplete crystallization.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Pre-heat the filtration apparatus and use a small excess of solvent, then evaporate the excess. 3. Always wash crystals with ice-cold solvent. 4. Allow more time for cooling at room temperature and in the ice bath.
The recrystallized product is still impure. 1. The impurity has similar solubility to the product in the chosen solvent. 2. The solution cooled too quickly, trapping impurities.1. Perform a second recrystallization with a different solvent system. 2. Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.
Colored impurities remain in the product. The colored impurity is soluble in the recrystallization solvent.Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Visualization

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Common side reactions in the synthesis of Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 4-imidazolecarboxylate. This valuable intermediate is a key building block in the development of various pharmaceutical compounds.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound in Fischer Esterification

Q: I am experiencing a low yield of my target ester when performing a Fischer esterification of imidazole-4-carboxylic acid with methanol (B129727).

A: Low yields in Fischer esterification of imidazole-4-carboxylic acid are a common problem. This reversible reaction is governed by equilibrium, and several factors can influence the outcome.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction (Equilibrium) The Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent. Removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent, can also significantly improve the yield.[1][2]
Suboptimal Catalyst Concentration A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial. Ensure you are using the catalyst in an appropriate concentration. Insufficient catalyst will result in a slow or incomplete reaction.
Reaction Temperature and Time Ensure the reaction is conducted at a suitable temperature (typically reflux) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Side Reaction: N-methylation The imidazole (B134444) nitrogen is nucleophilic and can be methylated by the methylating agent, leading to the formation of N-methylimidazole as a byproduct.[3][4] Using a milder methylating agent or optimizing the reaction temperature and stoichiometry of the primary methylating agent can help minimize this side reaction.[3]

Issue 2: Formation of Byproducts in Radziszewski Synthesis

Q: My Radziszewski synthesis for a substituted imidazole carboxylate is resulting in a complex mixture of products and a low yield of the desired ester.

A: The Radziszewski synthesis, while versatile, is known for often producing low yields and a variety of side products.[5]

Potential Side Reactions and Mitigation Strategies:

  • Reverse Aldol Condensation: The aldehyde starting material can undergo a retro-Aldol reaction, especially at elevated temperatures. Carefully controlling the reaction temperature can help minimize this side reaction.

  • Oxazole (B20620) Formation: A competing reaction pathway can lead to the formation of oxazole byproducts.[5] The choice of solvent and reaction conditions can influence the selectivity towards imidazole formation.

  • Polymerization: Aldehydes, particularly formaldehyde, can polymerize under the reaction conditions. Using a stabilized form of the aldehyde or adding it slowly to the reaction mixture can be beneficial.

To improve the purity and yield, consider catalytic hydrogenation of the crude reaction mixture. This has been shown to reduce the amount of byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic routes include:

  • Fischer Esterification: Direct esterification of imidazole-4-carboxylic acid with methanol in the presence of an acid catalyst.[1] This is often the most straightforward method.

  • Radziszewski Synthesis: A multi-component reaction involving a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring, which can be adapted to produce substituted imidazole carboxylates.[5][7]

  • From Diaminomaleonitrile (B72808): This route involves the cyclization of diaminomaleonitrile with a suitable one-carbon source, followed by hydrolysis and esterification.

Q2: What is a common impurity observed during the esterification of imidazole-4-carboxylic acid?

A2: A significant byproduct can be the N-methylated imidazole derivative. The imidazole ring contains a nucleophilic nitrogen that can compete with the carboxylic acid for the methylating agent.[3][4] The formation of this impurity is often favored by higher temperatures and a large excess of the methylating agent.[3]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the synthesis can be effectively monitored by chromatographic techniques. Thin Layer Chromatography (TLC) provides a quick and simple way to check for the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the recommended purification methods for this compound?

A4: Purification strategies will depend on the impurities present.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent is an effective method.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica (B1680970) gel is a standard and effective technique.

  • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to precipitate or re-extract the purified product.

Experimental Protocols

Protocol 1: Fischer Esterification of Imidazole-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend imidazole-4-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Key Reaction Pathways and Side Reactions

Below are diagrams illustrating the main synthetic pathways and potential side reactions.

fischer_esterification start Imidazole-4-carboxylic Acid + Methanol catalyst H+ Catalyst start->catalyst Protonation side_product N-Methylimidazole start->side_product Side Reaction: N-methylation intermediate Protonated Carbonyl Intermediate catalyst->intermediate product This compound + Water intermediate->product Nucleophilic Attack & Dehydration

Caption: Fischer Esterification of Imidazole-4-carboxylic Acid.

radziszewski_synthesis reactants Dicarbonyl + Aldehyde + Ammonia diimine Diimine Intermediate reactants->diimine side_reaction1 Reverse Aldol Condensation reactants->side_reaction1 imidazole_ring Imidazole Ring Formation diimine->imidazole_ring side_reaction2 Oxazole Formation diimine->side_reaction2 product Substituted Imidazole imidazole_ring->product

References

Overcoming low yield in multicomponent reactions for imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the multicomponent synthesis of imidazoles, with a particular focus on addressing issues of low reaction yield.

Troubleshooting Guides & FAQs

This section addresses frequent problems encountered during the synthesis of imidazoles via multicomponent reactions, offering potential causes and actionable solutions in a direct question-and-answer format.

Problem 1: Low to No Product Yield

Q1: My multicomponent reaction for imidazole (B134444) synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A1: Low yields in multicomponent imidazole syntheses, such as the Debus-Radziszewski reaction, are a known challenge but can often be resolved by systematically investigating several factors.[1][2] Key areas to troubleshoot include:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Both insufficient and excessive heat can be detrimental to the reaction yield.[1] It is essential to find the optimal temperature for your specific combination of reactants and solvent. For instance, some reactions may proceed well at room temperature with gentle heating, while others require reflux conditions.[2][3]

  • Inefficient Catalysis: The choice of catalyst and its concentration are crucial for reaction success.[1] The absence of a suitable catalyst or using a suboptimal amount can lead to poor yields. A variety of catalysts have been shown to improve yields, including copper iodide (CuI), silica-supported fluoroboric acid (HBF4–SiO2), and various metal tetrafluoroborates.[3][4]

  • Inappropriate Solvent: The solvent plays a vital role in the solubility of reactants and can influence the reaction mechanism. Poor solubility of starting materials is a common reason for low yields.[1] While protic solvents like ethanol (B145695) and methanol (B129727) are commonly used, exploring other options like butanol, glycerol, or even solvent-free conditions can sometimes lead to significant improvements.[1][3][5]

  • Incorrect Stoichiometry: The molar ratio of the reactants (dicarbonyl compound, aldehyde, and ammonia (B1221849) source) is important. Using a large excess of the ammonia source, such as ammonium (B1175870) acetate (B1210297), can favor the formation of the diimine intermediate necessary for imidazole synthesis and reduce the formation of side products.[2]

  • Purity of Reagents: The purity of the starting materials, especially the aldehyde and dicarbonyl compound, is critical. Impurities can lead to the formation of undesired byproducts and consume reactants, thereby lowering the yield of the desired imidazole.[2]

Problem 2: Significant Formation of Side Products

Q2: I am observing the formation of significant side products in my reaction mixture, which complicates purification and lowers my yield. How can I minimize them?

A2: The formation of side products is a common issue in multicomponent reactions due to the presence of multiple reactive species. To enhance the selectivity towards the desired imidazole product, consider the following strategies:

  • Optimize Reaction Conditions: Fine-tuning the reaction temperature, catalyst, and solvent can significantly improve the selectivity.[1] For example, a catalyst that efficiently promotes the desired reaction pathway over competing side reactions should be chosen.

  • Control Reactant Addition: In some cases, the slow, controlled addition of one of the reactants, such as the aldehyde, can minimize the formation of side products.[2] This is achieved by maintaining a low concentration of that reactant in the reaction mixture, thus favoring its reaction with the desired intermediate.[2]

  • Choice of Ammonia Source: Ammonium acetate is a commonly used and effective source of ammonia for the reaction.[4]

  • Purification Method: Ensure that your purification method, such as recrystallization or column chromatography, is effective at separating the desired imidazole product from any unreacted starting materials and side products.[1][6]

Problem 3: Long Reaction Times

Q3: The reaction time for my imidazole synthesis is excessively long. How can I accelerate the reaction?

A3: Long reaction times can be a practical challenge. Several methods can be employed to increase the reaction rate:

  • Optimize Temperature: Increasing the reaction temperature, within the optimal range for yield, will generally increase the reaction rate.[1]

  • Effective Catalysis: The use of an efficient catalyst is one of the most effective ways to reduce reaction times. For example, the use of a CuI catalyst in butanol at reflux has been shown to produce trisubstituted imidazoles in as little as 20 minutes.[3]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[7][8]

  • Ultrasonication: The use of ultrasound has also been reported to lead to very short reaction times, on the order of 20 minutes, and excellent yields.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the yield of multicomponent imidazole synthesis.

Table 1: Effect of Catalyst and Solvent on the Yield of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (20)DMSO1409075
2CuCl (20)DMSO14090-
3CuBr (20)DMSO14090-
4CuI (20)DMF140-65
5CuI (15)ButanolReflux2085
6CuI (20)EthanolReflux7076
7CuI (20)MethanolReflux (65)9074
8CuI (20)WaterReflux9010
9CuI (20)Toluene110-67
10CuI (20)Chlorobenzene120-56
11CuI (20)CH3CNReflux9068

Reaction conditions: 4-chlorobenzaldehyde (B46862) (1.0 mmol), benzoin (B196080) (1.0 mmol), ammonium acetate (3 mmol), solvent (7 mL). Isolated yield.[3]

Table 2: Effect of Catalyst Loading and Temperature on Yield

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1CuI (15)Reflux (Butanol)2085
2CuI (10)Reflux (Butanol)25Slightly lower
3CuI (5)Reflux (Butanol)30Slightly lower
4CuI (15)908080
5CuI (15)708078

Reaction conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), Butanol (7 mL). Isolated yield.[3]

Experimental Protocols

General Procedure for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is based on a reported efficient synthesis of trisubstituted imidazoles.[3]

Materials:

  • Aldehyde (1 mmol)

  • Benzoin or Benzil (B1666583) (1 mmol)

  • Ammonium acetate (3 mmol)

  • Copper(I) iodide (CuI) (15 mol%)

  • Butanol (7 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

  • Add butanol (7 mL) to the flask.

  • Heat the mixture to reflux.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 20-30 minutes), cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Stir the resulting mixture at room temperature to allow the solid product to precipitate.

  • Filter the solid product.

  • Recrystallize the crude product from ethanol to obtain the pure polysubstituted imidazole.

Visualizations

Experimental Workflow for Multicomponent Imidazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aldehyde (1 mmol) - Dicarbonyl (1 mmol) - NH4OAc (3 mmol) B Add Catalyst (e.g., CuI, 15 mol%) A->B C Add Solvent (e.g., Butanol, 7 mL) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to RT E->F G Pour into Ice F->G H Filter Solid Product G->H I Recrystallize H->I J Final Product: Trisubstituted Imidazole I->J Characterization

Caption: Workflow for a typical multicomponent synthesis of trisubstituted imidazoles.

Troubleshooting Logic for Low Yield in Imidazole Synthesis

G cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed cond Check Reaction Conditions start->cond reagents Verify Reagent Quality start->reagents stoich Confirm Stoichiometry start->stoich opt_temp Optimize Temperature cond->opt_temp Suboptimal? opt_cat Screen Catalysts & Loading cond->opt_cat Inefficient? opt_solv Test Alternative Solvents cond->opt_solv Inappropriate? purify_reagents Purify/Replace Reagents reagents->purify_reagents Impure? adjust_ratio Increase NH4OAc Excess stoich->adjust_ratio Incorrect? end Improved Yield opt_temp->end opt_cat->end opt_solv->end purify_reagents->end adjust_ratio->end

Caption: A logical diagram for troubleshooting low yields in multicomponent imidazole synthesis.

References

Technical Support Center: Purification of Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-imidazolecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities stemming from its synthesis. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. Based on the synthesis of structurally similar imidazole (B134444) carboxylates, potential impurities could include isomeric byproducts, over-alkylated imidazoles, and hydrolysis products such as imidazole-4-carboxylic acid.[1]

Q2: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?

A2: Low recovery from recrystallization can be due to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. If the compound is too soluble at low temperatures, the yield will be compromised.

  • Premature Crystallization: If the solution cools too rapidly, smaller, less pure crystals may form, and some product may be lost during transfer (e.g., in hot filtration).

  • Incomplete Precipitation: The cooling time may be insufficient, or the final temperature not low enough to maximize crystal formation.

To improve your yield, try using the minimum amount of hot solvent necessary for complete dissolution and allow the solution to cool slowly to room temperature before placing it in an ice bath. You can also attempt to recover a second crop of crystals by concentrating the mother liquor, though this batch may be of lower purity.[2][3]

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound. If these methods fail, you may need to redissolve the oil by adding more hot solvent and allowing it to cool more slowly.[3][4]

Q4: After recrystallization, my product is still colored. How can I remove colored impurities?

A4: If your product remains colored, the impurity may have similar solubility properties to your target compound. You can try a second recrystallization with a different solvent system. Alternatively, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal can adsorb colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[5]

Q5: I am having trouble separating my compound from an impurity using column chromatography. What can I do?

A5: Poor separation in column chromatography can be addressed by:

  • Optimizing the Eluent System: If your compound and the impurity are not separating well, the polarity of your solvent system may not be optimal. Try a different solvent mixture with a greater difference in polarity to improve resolution.

  • Reducing the Column Load: Overloading the column with too much crude material can lead to broad, overlapping bands. Use a smaller amount of your crude product.

  • Ensuring Proper Column Packing: A poorly packed column can lead to channeling and poor separation. Ensure your silica (B1680970) gel is packed uniformly.

  • Checking for Compound Stability: Some compounds can degrade on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots appear.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield after Recrystallization - Excessive solvent used.- Compound is too soluble in the chosen solvent at low temperatures.- Incomplete cooling.- Use the minimum amount of hot solvent.- Test different solvent systems.- Ensure slow cooling to room temperature followed by an ice bath.[2][3]
Product "Oils Out" During Recrystallization - Solution is supersaturated.- Boiling point of the solvent is higher than the melting point of the compound.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Re-dissolve the oil in more hot solvent and cool slowly.[3][4]
Persistent Impurities After Recrystallization - Impurity has similar solubility to the product.- Inadequate washing of crystals.- Perform a second recrystallization with a different solvent.- Add a small amount of activated charcoal to the hot solution before filtration.- Wash the filtered crystals thoroughly with a small amount of ice-cold solvent.[2][5]
Poor Separation in Column Chromatography - Inappropriate eluent system.- Column overloading.- Poorly packed column.- Adjust the polarity of the eluent.- Reduce the amount of crude material loaded.- Repack the column carefully.[6]
Compound Streaks on TLC Plate - Compound is too polar for the eluent.- Sample is too concentrated.- Increase the polarity of the eluent.- Dilute the sample before spotting.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general procedure and may require optimization for your specific crude material.

Materials:

  • Crude this compound

  • Methanol (B129727)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol and stir to dissolve the solid. Continue adding hot methanol dropwise until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. If too much precipitate forms, add a few drops of hot methanol to redissolve it.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of moderately polar compounds.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or DCM).

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point for imidazole derivatives is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of purification methods. Actual results will vary depending on the nature and quantity of impurities in the crude material.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Recrystallization (Methanol/Water) 85%98%75%Effective for removing less polar impurities.
Column Chromatography (DCM/MeOH gradient) 85%>99%60%Can provide very high purity but may result in lower yields.

Visualizations

PurificationWorkflow Crude Crude Methyl 4-imidazolecarboxylate Recrystallization Recrystallization (Methanol/Water) Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChromatography Column Chromatography (DCM/MeOH Gradient) Crude->ColumnChromatography Adsorb on silica, elute with solvent PureProduct Pure Methyl 4-imidazolecarboxylate Recrystallization->PureProduct Filter and Dry MotherLiquor Mother Liquor (Contains Impurities) Recrystallization->MotherLiquor Filtration ColumnChromatography->PureProduct Combine pure fractions, evaporate solvent ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions Elution

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue LowYield Low Yield? Start->LowYield OilingOut Oiling Out? LowYield->OilingOut No CheckSolvent Check Solvent Volume & Choice LowYield->CheckSolvent Yes ImpuritiesRemain Impurities Remain? OilingOut->ImpuritiesRemain No SeedCrystal Add Seed Crystal or Scratch Flask OilingOut->SeedCrystal Yes ChangeSolvent Change Solvent System ImpuritiesRemain->ChangeSolvent Yes SlowCool Cool Slowly CheckSolvent->SlowCool SeedCrystal->ChangeSolvent Charcoal Use Activated Charcoal ChangeSolvent->Charcoal Column Consider Column Chromatography Charcoal->Column

Caption: A troubleshooting decision tree for common purification problems.

References

Stability of Methyl 4-imidazolecarboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of methyl 4-imidazolecarboxylate under acidic and basic conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main stability issue for this compound in aqueous solutions is the hydrolysis of the methyl ester group. This reaction breaks the ester bond, yielding 1H-imidazole-4-carboxylic acid and methanol. The rate of this hydrolysis is significantly influenced by the pH of the solution, with both acidic and basic conditions accelerating the degradation process.

Q2: How does this compound degrade under acidic conditions?

A2: Under acidic conditions, the hydrolysis of the ester is catalyzed by acid. The reaction is reversible, meaning the ester can be reformed from the carboxylic acid and alcohol. To favor the degradation products, a large excess of water is typically required. The imidazole (B134444) ring itself is generally stable under these conditions.

Q3: What happens to this compound under basic conditions?

A3: Basic conditions promote the hydrolysis of the ester through a process called saponification.[1] This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[1][2] This salt is resistant to further reaction with the alcohol.[3]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product under both acidic and basic hydrolysis is 1H-imidazole-4-carboxylic acid . Methanol is the other product.

Q5: How can I monitor the stability of a solution of this compound?

A5: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This technique allows for the separation and quantification of the intact this compound from its degradation product, 1H-imidazole-4-carboxylic acid, over time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid loss of this compound in solution The pH of the solution is too acidic or basic.- Adjust the pH to a more neutral range (pH 6-7) if your experiment allows. - Use a buffered solution to maintain a stable pH. - Prepare solutions fresh before use and store them at low temperatures to slow down degradation.
Unexpected peaks in HPLC analysis Formation of degradation products or impurities.- The primary degradation product is 1H-imidazole-4-carboxylic acid. Confirm its identity by comparing the retention time with a known standard. - Optimize your HPLC method to ensure good separation between the parent compound and all degradation products.
Inconsistent experimental results Variation in experimental conditions.- Ensure precise control and monitoring of pH and temperature in all experiments. - Use calibrated equipment and freshly prepared reagents.
Precipitate formation in the solution The degradation product, 1H-imidazole-4-carboxylic acid, may have different solubility than the parent ester.- Determine the solubility of 1H-imidazole-4-carboxylic acid in your solvent system. - Adjust the solvent composition or pH to maintain the solubility of all components.

Data Presentation

Due to the limited availability of specific quantitative kinetic data for the degradation of this compound in the public domain, the following table is provided as a template for researchers to populate with their own experimental findings.

Table 1: Stability of this compound under Various Conditions (Template)

Condition pH Temperature (°C) Time (hours) This compound Remaining (%) 1H-imidazole-4-carboxylic acid Formed (%)
Acidic1500
12
24
48
Neutral7500
12
24
48
Basic13500
12
24
48

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions, in accordance with ICH guidelines.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate (B84403) buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl.

    • Keep the solution at a constant temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH.

    • Keep the solution at a constant temperature (e.g., 60°C).

    • At the same specified time points, withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of phosphate buffer and acetonitrile.[4] Monitor the chromatograms for the decrease in the peak area of this compound and the increase in the peak area of the degradation product, 1H-imidazole-4-carboxylic acid.

  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of 1H-imidazole-4-carboxylic acid formed at each time point.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acidic Hydrolysis (Reversible) cluster_base Basic Hydrolysis (Irreversible) Ester_acid This compound Protonated_Ester Protonated Ester Ester_acid->Protonated_Ester + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_acid + H2O Carboxylic_Acid 1H-imidazole-4-carboxylic acid Tetrahedral_Intermediate_acid->Carboxylic_Acid - H+ Methanol_acid Methanol Tetrahedral_Intermediate_acid->Methanol_acid Carboxylic_Acid->Tetrahedral_Intermediate_acid - H2O, + H+ Ester_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate Ester_base->Tetrahedral_Intermediate_base + OH- Carboxylic_Acid_base 1H-imidazole-4-carboxylic acid Tetrahedral_Intermediate_base->Carboxylic_Acid_base - CH3O- Methanol_base Methanol Tetrahedral_Intermediate_base->Methanol_base Carboxylate Imidazole-4-carboxylate Carboxylic_Acid_base->Carboxylate + OH-

Caption: Hydrolysis mechanisms of this compound.

Experimental_Workflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acidic/Basic, Temperature) start->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Sample sample->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Analysis (% Remaining vs. Time) hplc->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for stability testing.

Troubleshooting_Tree start Problem: Inconsistent Results or Unexpected Degradation q1 Are pH and Temperature Strictly Controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the Analytical Method (HPLC) Validated and Stability-Indicating? a1_yes->q2 sol1 Action: Implement strict pH and temperature monitoring and control. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are Reagents Fresh and of High Purity? a2_yes->q3 sol2 Action: Develop and validate a stability-indicating HPLC method. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Further investigation of complex degradation pathways may be needed. a3_yes->end sol3 Action: Use fresh, high-purity reagents and solvents. a3_no->sol3

Caption: Troubleshooting decision tree for stability studies.

References

Troubleshooting guide for the synthesis of imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazole (B134444) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during experimentation, ensuring more efficient and successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of imidazole derivatives, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Q: My imidazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis, are a common challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter.[1][2] Both insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of side products and decomposition.[2][3] It is crucial to identify the optimal temperature for your specific reactants and solvent system.[1] For instance, in some catalyst-free syntheses, increasing the temperature beyond 90°C has been shown to decrease yield.[1]

  • Inefficient Catalysis: The choice and amount of catalyst are critical for reaction efficiency.[1] The absence of a suitable catalyst can lead to poor yields.[1] Various catalysts, including Brønsted acids (e.g., silicotungstic acid), Lewis acids, and solid-supported catalysts, have been shown to significantly improve yields.[1]

  • Inappropriate Solvent: The solvent affects reactant solubility and can influence the reaction mechanism.[1] Poor solubility of starting materials is a frequent cause of low yields.[1] While protic solvents like ethanol (B145695) are common, greener alternatives like glycerol (B35011) or solvent-free conditions (often with microwave irradiation) have demonstrated excellent results.[1][4]

  • Incorrect Stoichiometry: The molar ratio of the reactants (1,2-dicarbonyl compound, aldehyde, and ammonia (B1221849) source) is important.[1][3] Using a significant molar excess of the ammonia source (e.g., ammonium (B1175870) acetate) is often necessary to favor the desired reaction pathway and minimize side reactions.[3]

  • Purity of Reagents: The purity of the starting materials, especially the aldehyde and dicarbonyl compounds, is crucial.[3] Impurities can lead to the formation of undesired byproducts.[3]

G Troubleshooting Workflow for Low Yield start Low Yield Observed reagents Check Reagent Purity (Aldehyde, Dicarbonyl) start->reagents Step 1 temp Optimize Temperature (Monitor with TLC) reagents->temp Step 2 stoich Verify Stoichiometry (Excess Ammonia Source?) temp->stoich Step 3 catalyst Evaluate Catalyst (Type and Loading) stoich->catalyst Step 4 solvent Assess Solvent System (Solubility Issues?) catalyst->solvent Step 5 purification Review Purification Method (Product Loss?) solvent->purification Step 6 end Yield Improved purification->end

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Significant Side Product Formation

Q: I am observing a significant amount of a byproduct in my reaction. What could it be and how can I prevent it?

A: Side product formation is a frequent issue, especially in the Radziszewski synthesis.[3] The most common byproduct is an oxazole (B20620) derivative, which arises from a competing reaction pathway.[3]

Prevention Strategies:

  • Excess Ammonia: Use a significant molar excess of ammonia or ammonium acetate (B1210297).[3] This favors the formation of the diimine intermediate required for imidazole synthesis over the pathway leading to oxazole byproducts.[3]

  • Control Reactant Addition: The slow, controlled addition of the aldehyde to the mixture of the dicarbonyl compound and ammonia source can help minimize side reactions by maintaining a low concentration of the aldehyde.[1][3]

  • Optimize Reaction Conditions: Fine-tuning the temperature, catalyst, and solvent can significantly improve the selectivity of the reaction towards the desired imidazole product.[1]

G Debus-Radziszewski Synthesis & Side Reactions cluster_reactants Reactants cluster_products Pathways dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine oxazole Oxazole Byproduct dicarbonyl->oxazole aldehyde Aldehyde imidazole Desired Imidazole Product aldehyde->imidazole aldehyde->oxazole ammonia Ammonia (NH3) ammonia->diimine 2 equiv. ammonia->oxazole 1 equiv. diimine->imidazole excess_ammonia Strategy: Use Excess NH3 excess_ammonia->diimine Favors this path excess_ammonia->oxazole Suppresses this path

Caption: Reaction pathways in the Debus-Radziszewski synthesis.

Issue 3: Difficulty in Product Purification

Q: I'm having trouble purifying my final imidazole derivative. It is highly polar and difficult to separate from impurities. What should I do?

A: The purification of polar imidazole derivatives can be challenging due to their solubility characteristics.[3][5] Imidazole itself is water-soluble.[5]

Purification Troubleshooting:

  • Aqueous Wash: To remove residual imidazole or highly polar starting materials, perform an aqueous wash of your organic layer during the workup.[5] An acidic wash (e.g., dilute HCl) will protonate basic impurities like imidazole, increasing their solubility in the aqueous layer.[5] Use caution if your desired product is acid-sensitive.[5]

  • Crystallization: This is often an effective method. If your compound "oils out," try re-dissolving it with heat and allowing it to cool much more slowly.[5] Experiment with different solvent or co-solvent systems to find one where the compound is poorly soluble at room temperature but dissolves when heated.[5]

  • Column Chromatography: If crystallization fails, column chromatography is the next step. For highly polar compounds that are not retained on standard silica (B1680970) gel or C18 reversed-phase columns, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[5] Optimizing the mobile phase with a shallower gradient can also improve the resolution between closely eluting polar compounds.[5]

  • Silica Gel Plug: For removing highly polar impurities like unreacted imidazole from a less polar product, a quick filtration through a short plug of silica gel can be very effective.[5]

G Purification Workflow for Polar Imidazoles start Crude Reaction Mixture workup Aqueous Workup (Consider acidic wash) start->workup crystallization Attempt Crystallization workup->crystallization success Pure Product crystallization->success Success failure Crystallization Fails or Product 'Oils Out' crystallization->failure Failure chromatography Column Chromatography failure->chromatography chromatography->success options Select Phase: - Normal Phase (Silica) - Reversed-Phase (C18) - HILIC for very polar compounds chromatography->options

Caption: Decision workflow for purifying polar imidazole derivatives.

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, solvent, and energy source dramatically impacts the synthesis of imidazole derivatives. The following tables summarize quantitative data from various studies to guide your experimental design.

Table 1: Effect of Catalyst on the Synthesis of 2,4,5-Trisubstituted Imidazoles Reaction Conditions: Condensation of benzil, an aldehyde, and ammonium acetate.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
None-Glycerol90-High[1]
Silicotungstic Acid7.5EthanolReflux-94[1]
Lactic Acid-Neat160-92
Urea-ZnCl₂-Eutectic Mixture--Excellent[6]
γ-Al₂O₃ NPs----High[1]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation Reaction Conditions: Solvent-free synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate.

Heating MethodPower (Watts)Time (min)Yield (%)Reference
Conventional HeatingN/A> 60Lower
Microwave Irradiation7205 - 7> 90 (Excellent)[4]

Table 3: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [7] Reaction Conditions: Condensation of benzil, aromatic aldehydes, and ammonium acetate with PEG-400 as a catalyst.

MethodTime (min)Yield (%)
Conventional (Reflux)53 - 8067 - 75
Ultrasound-Assisted8 - 1587 - 95

Experimental Protocols

This section provides detailed methodologies for common synthetic procedures cited in the literature.

Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Debus-Radziszewski Reaction[9]

This protocol outlines a classic multicomponent synthesis of a trisubstituted imidazole.

Materials:

  • Benzil (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ammonium acetate (1.2 g)

  • Glacial acetic acid (16 mL)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil, benzaldehyde, and ammonium acetate in boiling glacial acetic acid.[8]

  • Reflux: Heat the reaction mixture to reflux for 5–24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[8]

  • Work-up: After the reaction is complete, pour the mixture into ice-water.[8]

  • Neutralization and Extraction: Neutralize the aqueous mixture with sodium bicarbonate and extract the product multiple times with ethyl acetate.[8]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[8] Remove the solvent under reduced pressure.

  • Final Purification: Purify the crude solid product by flash column chromatography to yield the desired 2,4,5-triphenyl-1H-imidazole.[8]

Protocol 2: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles[1]

This protocol utilizes sonication to accelerate the reaction and improve yields.

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Aldehyde (1 mmol)

  • Ammonium acetate (2 mmol)

  • Catalyst (e.g., PEG-400)

  • Ethyl acetate

Procedure:

  • Mixing: In a suitable vessel, thoroughly mix the 1,2-dicarbonyl compound, aldehyde, ammonium acetate, and the catalyst.[1] The reaction can often be performed neat (solvent-free).[1]

  • Sonication: Place the vessel in an ultrasonic bath and irradiate the mixture with ultrasound at a specified frequency and power, typically at room temperature or slightly elevated temperatures.[1]

  • Monitoring: Monitor the reaction's progress by TLC.[1]

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[1]

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.[1]

References

Optimizing reaction conditions for the esterification of 1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 1H-imidazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for esterifying 1H-imidazole-4-carboxylic acid?

A1: The esterification of 1H-imidazole-4-carboxylic acid can be approached through several common methods, each with its own advantages and considerations:

  • Fischer-Speier Esterification: This is the classic acid-catalyzed reaction between the carboxylic acid and an excess of the desired alcohol.[1][2] Strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are typically used as catalysts.[1] The reaction is an equilibrium, so it must be driven to completion by using the alcohol as the solvent or by removing the water byproduct.[1][2]

  • Carbodiimide-Mediated Esterification: Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid, facilitating reaction with the alcohol under milder conditions. This method avoids the harsh acidity of Fischer esterification.

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate readily reacts with the alcohol to form the ester. This is a non-reversible, high-yield approach but requires careful handling of the reagents.

  • Imidazole (B134444) Carbamate Reagents: Alkyl imidazole carbamates have been reported as effective reagents for the chemoselective esterification of carboxylic acids, offering a simple, high-yield procedure.[4][5]

Q2: My esterification reaction has a low yield. What are the common causes and how can I improve it?

A2: Low yields in the esterification of 1H-imidazole-4-carboxylic acid are a common issue. Several factors could be responsible:

  • Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible process.[2] To drive the reaction towards the product, use a large excess of the alcohol (often as the solvent) and/or remove the water formed during the reaction, for instance, with a Dean-Stark apparatus.[2]

  • Incomplete Reaction: The reaction may not have reached completion. Extend the reaction time or consider increasing the temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material is consumed.[6]

  • Purity of Starting Materials: Impurities in the 1H-imidazole-4-carboxylic acid or the alcohol can interfere with the reaction. Ensure your reagents are pure and dry, as water can hinder the reaction, especially in Fischer esterification.

  • Suboptimal Catalyst Amount: In acid-catalyzed reactions, ensure the correct amount of catalyst is used. Too little may result in a slow or incomplete reaction, while too much can sometimes promote side reactions or complicate the workup.

  • Product Isolation Issues: Due to the polarity of the imidazole moiety, the resulting ester might have some water solubility, leading to losses during aqueous workup. Modifying the workup procedure, such as using brine washes and back-extracting the aqueous layers with an organic solvent, can help improve recovery.

Q3: What are the potential side reactions during the esterification of 1H-imidazole-4-carboxylic acid, and how can they be minimized?

A3: Several side reactions can occur, leading to impurities and reduced yields.

  • N-Alkylation/N-Acylation: The imidazole ring contains nucleophilic nitrogen atoms that can compete with the alcohol, leading to N-alkylation or N-acylation byproducts. This is more likely under harsh conditions. Using milder coupling agents or protecting the imidazole nitrogen beforehand can mitigate this.

  • Decarboxylation: Imidazole carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[6] It is crucial to maintain careful temperature control and avoid excessive heat during the reaction and workup.[6]

  • Aza-Michael Addition: If using α,β-unsaturated alcohols or activating agents, the imidazole nitrogen can act as a nucleophile in an Aza-Michael addition reaction.[7] To avoid this, select alternative reagents that do not contain a reactive α,β-unsaturated system.[7]

  • Racemization: If the alcohol or carboxylic acid contains a stereocenter, harsh reaction conditions (strong acid/base, high heat) can lead to racemization. Using milder methods and lower temperatures is recommended in such cases.[4]

Q4: How can I effectively monitor the reaction progress?

A4: Monitoring the reaction is critical for optimization.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method. Use a suitable solvent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate (B1210297)/hexanes mixtures) to achieve good separation between the starting carboxylic acid, the alcohol, and the ester product. The carboxylic acid is typically more polar and will have a lower Rf value than the corresponding ester.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantitative monitoring, reverse-phase HPLC is a powerful technique.[6] A C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic acid, is a good starting point.[6][8]

Q5: What are the recommended methods for purifying the final imidazole ester product?

A5: The purification strategy depends on the properties of the ester and the impurities present.

  • Acid-Base Extraction: This technique can separate the ester from unreacted acidic starting material. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic 1H-imidazole-4-carboxylic acid will move to the aqueous layer as its salt, while the ester remains in the organic layer.[6]

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system is often a highly effective method for achieving high purity.[6]

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard method for purifying esters. A gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol is typically effective. The less polar ester product will usually elute before the highly polar starting material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very slow reaction 1. Inactive catalyst or reagents.2. Insufficient temperature.3. Presence of water in reagents (for acid-catalyzed methods).1. Use fresh, high-purity reagents and catalyst.2. Gradually increase the reaction temperature while monitoring for side products.3. Ensure all reagents and glassware are thoroughly dry. Use anhydrous solvents.
Low product yield despite full conversion of starting material 1. Product loss during aqueous workup.2. Mechanical losses during transfer.3. Product volatility.4. Formation of soluble byproducts.1. Saturate the aqueous phase with NaCl (brine wash) to reduce the solubility of the ester. Back-extract aqueous layers with the organic solvent.2. Exercise care during transfers and extractions.3. Use a rotary evaporator at reduced pressure and moderate temperature to remove solvent.[6]4. Analyze crude mixture by LC-MS or NMR to identify byproducts and adjust purification strategy.
Formation of multiple spots on TLC/peaks in HPLC 1. Side reactions (e.g., N-alkylation, decarboxylation).2. Decomposition of starting material or product.3. Use of impure starting materials.1. Lower the reaction temperature. Use a milder esterification method (e.g., coupling agents instead of strong acid).2. Confirm the thermal stability of your compounds. Avoid excessive heating.3. Purify starting materials before the reaction.
Difficulty in isolating the product 1. Product is an oil and difficult to crystallize.2. Emulsion formation during workup.3. Product is highly soluble in both organic and aqueous phases.1. Purify via silica gel column chromatography.2. Add brine to the separatory funnel to help break the emulsion. If necessary, filter the mixture through a pad of celite.3. Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Example: Methyl Ester)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-imidazole-4-carboxylic acid (1.0 eq).

  • Reagents: Add a large excess of the alcohol (e.g., methanol, >20 eq), which will also serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Protocol 2: Esterification via Acyl Chloride Intermediate

  • Acyl Chloride Formation: In a fume hood, suspend 1H-imidazole-4-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux gently until gas evolution ceases and the reaction is complete (monitor by TLC, quenching a sample with methanol for analysis).

  • Removal of Excess Reagent: Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure.

  • Esterification: Re-dissolve the crude acyl chloride in dry DCM. At 0 °C, add the desired alcohol (1.2 eq) followed by a non-nucleophilic base like triethylamine (B128534) (TEA) (1.5 eq) to scavenge the HCl byproduct.

  • Workup & Purification: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

Visualizations

TroubleshootingWorkflow start Esterification Reaction: Low Yield or Impurities check_conversion Check Reaction Conversion (TLC / HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes action_incomplete Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Purity - Increase Catalyst Load incomplete->action_incomplete check_workup Review Workup & Purification Procedure complete->check_workup action_incomplete->start Re-run workup_issue Potential Issue: - Product Loss in Aqueous Layer - Decomposition on Silica - Mechanical Losses check_workup->workup_issue Issue Found analyze_impurities Analyze Impurities (NMR / LC-MS) check_workup->analyze_impurities No Obvious Issue side_reactions Identify Side Reactions: - N-Alkylation - Decarboxylation - Other analyze_impurities->side_reactions adjust_conditions Adjust Reaction Conditions: - Lower Temperature - Use Milder Reagents - Protect Imidazole N-H side_reactions->adjust_conditions adjust_conditions->start Re-run

Caption: Troubleshooting workflow for optimizing esterification reactions.

FischerEsterification RCOOH 1H-Imidazole-4- Carboxylic Acid Equilibrium RCOOH->Equilibrium ROH Alcohol (R'-OH) ROH->Equilibrium Ester Ester Product Water Water (H₂O) Catalyst Acid Catalyst (H⁺) Catalyst->Equilibrium Equilibrium->Ester Equilibrium->Water

Caption: The equilibrium nature of Fischer-Speier esterification.

SideReactions start Imidazole Carboxylic Acid desired Desired Ester Product start->desired Alcohol, Catalyst (Optimized Conditions) decarboxylation Decarboxylation (Loss of CO₂) start->decarboxylation Excessive Heat n_alkylation N-Alkylation/ N-Acylation start->n_alkylation Harsh Conditions aza_michael Aza-Michael Addition start->aza_michael α,β-Unsaturated Reagents

References

Preventing byproduct formation in the synthesis of imidazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazole-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of imidazole-4-carboxylates, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Imidazole-4-carboxylate

Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I resolve this?

A: Low or non-existent yields in imidazole-4-carboxylate synthesis can be attributed to several factors, from suboptimal reaction conditions to product instability. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. For thermally sensitive substrates, utilizing microwave irradiation can often reduce reaction times and improve yields.[1][2]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and efficiency.

    • Solution: Identify the optimal temperature for your specific reactants and solvent system. Both insufficient and excessive heat can be detrimental. For instance, in some catalyst-free syntheses, temperatures above 90°C have been shown to decrease yield.[1]

  • Inefficient Catalysis: The choice and amount of catalyst are critical for many imidazole (B134444) syntheses.

    • Solution: Ensure you are using an appropriate catalyst for your chosen synthetic route. Various catalysts, including Brønsted acids, Lewis acids, and solid-supported catalysts, have been shown to improve yields.[1] The catalyst should be fresh and used in the correct molar ratio.

  • Poor Starting Material Quality: Impurities in your starting materials can inhibit the reaction.

    • Solution: Use starting materials of high purity. If necessary, purify your reactants before use.

Issue 2: Formation of Significant Byproducts

Q: My final product is contaminated with significant byproducts. How can I identify and minimize their formation?

A: Byproduct formation is a common challenge. The nature of the byproduct can often indicate the specific issue in your reaction conditions.

  • Formation of Regioisomers: In syntheses involving unsymmetrical precursors, the formation of regioisomers is a common issue.

    • Solution: The regioselectivity of the reaction can be influenced by steric hindrance and electronic effects of the substituents on your starting materials.[3] The choice of solvent and base can also play a crucial role in directing the reaction towards the desired isomer.[3] Experimenting with different solvents and bases may be necessary to optimize for the desired regioisomer.

  • Over-alkylation: If your synthesis involves N-alkylation, you may observe the formation of quaternized imidazole salts.

    • Solution: Use a controlled amount of the alkylating agent, aiming for a 1:1 molar ratio with your imidazole substrate.[3] Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.

  • Formation of 2-Aroyl-4(5)-arylimidazoles: This is a known side product in certain imidazole syntheses.

    • Solution: The formation of these byproducts is highly dependent on the reaction conditions.[4] Careful optimization of temperature, solvent, and catalyst can help to suppress this side reaction.

Issue 3: Product Instability and Degradation

Q: I suspect my desired imidazole-4-carboxylate is degrading during the reaction or workup. What could be causing this and how can I prevent it?

A: Imidazole-4-carboxylates can be susceptible to degradation under certain conditions.

  • Decarboxylation: The carboxylate group, particularly at the C2 and C4/C5 positions, can be lost at elevated temperatures.[5]

    • Solution: Maintain strict control over the reaction temperature, using the lowest effective temperature possible. During workup, avoid heating to remove solvents. Instead, use a rotary evaporator under reduced pressure at room temperature.[5]

  • Hydrolysis of the Ester Group: If you are synthesizing an imidazole-4-carboxylate ester, the ester group can be hydrolyzed back to the carboxylic acid, especially in the presence of acid or base and water.

    • Solution: Ensure anhydrous reaction conditions if possible. During workup, use neutral or slightly acidic/basic conditions as appropriate for your specific molecule's stability. If performing an aqueous workup, minimize the contact time and use cold solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing imidazole-4-carboxylates?

A1: Several methods are commonly employed, including:

  • Debus-Radziszewski Synthesis: A classical method involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. However, this method can sometimes suffer from low yields and side reactions.[6][7]

  • Microwave-Assisted Synthesis: This modern approach often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[2][8][9]

  • Multi-component Reactions: These reactions, where multiple starting materials react in a single step, offer an efficient route to highly substituted imidazole-4-carboxylates.[2]

  • From α-amino acids: Some routes utilize α-amino acids as starting materials.[10]

Q2: How can I improve the regioselectivity of my imidazole-4-carboxylate synthesis?

A2: Achieving high regioselectivity is crucial when synthesizing unsymmetrical imidazoles. Key factors that influence regioselectivity include:

  • Steric Hindrance: Bulky substituents on the starting materials can direct the reaction to the less sterically hindered position.[3]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the reactants can influence the nucleophilicity of the reacting centers.[3]

  • Reaction Conditions: The choice of solvent, base, and temperature can have a significant impact on the ratio of regioisomers formed.[3]

Q3: My imidazole-4-carboxylate is difficult to purify. What are some recommended purification techniques?

A3: The choice of purification method will depend on the physical properties of your compound and the nature of the impurities. Common techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.[1]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.[1]

  • Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be an effective preliminary purification step.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Imidazole-4-Carboxylate Synthesis

Potential Cause Troubleshooting Action Relevant Considerations
Incomplete ReactionExtend reaction time, moderately increase temperature, or use microwave irradiation.[1][2]Monitor reaction progress by TLC or LC-MS.
Suboptimal TemperatureOptimize reaction temperature for the specific reactants and solvent.[1]Avoid excessive heat which can lead to degradation.[5]
Inefficient CatalysisEnsure the use of an appropriate and fresh catalyst in the correct stoichiometry.[1]The type of catalyst can influence regioselectivity.
Poor Starting Material QualityPurify starting materials before use.Impurities can inhibit the reaction or lead to byproducts.

Table 2: Common Byproducts and Prevention Strategies

Byproduct Potential Cause Prevention Strategy
RegioisomersUse of unsymmetrical precursors.Optimize solvent, base, and temperature; consider steric and electronic effects of substituents.[3]
Over-alkylation ProductsExcess of alkylating agent in N-alkylation reactions.Use a 1:1 molar ratio of alkylating agent to imidazole; add the alkylating agent slowly.[3]
2-Aroyl-4(5)-arylimidazolesSpecific reaction conditions in certain syntheses.Carefully optimize reaction conditions (temperature, solvent, catalyst).[4]
Decarboxylated ProductHigh reaction or workup temperatures.[5]Use the lowest effective reaction temperature; remove solvents under reduced pressure at room temperature.[5]
Hydrolyzed EsterPresence of water with acid or base.Use anhydrous conditions; perform aqueous workup quickly with cold solutions and neutral pH if possible.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate

This protocol is adapted from a one-pot multicomponent procedure.[2]

Materials:

Procedure:

  • In a microwave-safe glass vial equipped with a stir bar, dissolve 2-chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester (0.6 mmol) in acetonitrile (2 mL).

  • Add triethylamine (84 μL, 0.6 mmol) at room temperature while stirring. The solution should turn red.

  • Add benzylamine (0.63 mmol) and continue stirring until the solution becomes colorless.

  • Add paraformaldehyde (1.2 mmol).

  • Seal the vessel and heat the mixture under microwave irradiation at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Hydrolysis of Ethyl Imidazole-4-carboxylate to Imidazole-4-carboxylic Acid

This protocol describes a general base-catalyzed hydrolysis.[5]

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (B78521) (KOH) solution (1-2%)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1M)

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Prepare a 1-2% aqueous solution of potassium hydroxide.

  • In a round-bottom flask, mix the ethyl imidazole-4-carboxylate with the KOH solution. A mass ratio of ester to KOH solution of approximately 1:2.2 to 1:2.5 is recommended.[5]

  • Stir the mixture at a controlled temperature (e.g., 25-30 °C).

  • Monitor the reaction progress by TLC until all the starting ester has been consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add the sulfuric acid solution to adjust the pH to approximately 1-2. The product should precipitate.

  • Collect the crude 1H-imidazole-4-carboxylic acid by filtration.

  • Recrystallize the crude product from a suitable solvent such as water or ethanol to obtain the pure product.

Visualizations

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reaction Reaction Monitoring (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Byproducts Present? incomplete->byproducts No optimize_conditions Optimize Conditions: - Temperature - Time - Catalyst incomplete->optimize_conditions Yes identify_byproduct Identify Byproduct (NMR, MS) byproducts->identify_byproduct Yes degradation Product Degradation? byproducts->degradation No purify Purify Product optimize_conditions->purify adjust_stoichiometry Adjust Stoichiometry identify_byproduct->adjust_stoichiometry change_reagents Change Solvent/Base identify_byproduct->change_reagents adjust_stoichiometry->purify change_reagents->purify degradation->purify No control_temp Control Temperature During Reaction & Workup degradation->control_temp Yes control_temp->purify

Caption: Troubleshooting workflow for imidazole-4-carboxylate synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine aldehyde Aldehyde cyclization Cyclization Intermediate aldehyde->cyclization ammonia Ammonia Source ammonia->diimine diimine->cyclization product Imidazole-4-carboxylate cyclization->product byproduct Potential Byproducts cyclization->byproduct

References

Validation & Comparative

A Comparative Analysis for the Modern Researcher: Methyl 4-imidazolecarboxylate vs. Ethyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the versatile heterocyclic compounds, imidazole (B134444) derivatives hold a significant position. This guide provides a detailed comparative analysis of two closely related and widely used intermediates: Methyl 4-imidazolecarboxylate and Ethyl 4-imidazolecarboxylate. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of reagents is the cornerstone of effective reaction design and optimization. The following table summarizes the key properties of this compound and Ethyl 4-imidazolecarboxylate.

PropertyThis compoundEthyl 4-imidazolecarboxylate
Molecular Formula C₅H₆N₂O₂C₆H₈N₂O₂
Molecular Weight 126.11 g/mol 140.14 g/mol
Melting Point 154-156 °C160-162 °C
Boiling Point 318.2 °C at 760 mmHg319.5 °C at 760 mmHg
Solubility Soluble in Methanol (B129727).Soluble in dimethyl sulfoxide (B87167) and methanol. Slightly soluble in water.
Appearance White/Crystalline PowderWhite to light yellow crystalline powder

Synthesis and Reactivity: A Look at the Bench

The choice between a methyl and an ethyl ester can influence reaction kinetics, yields, and purification strategies. While both compounds can be synthesized from 4-imidazolecarboxylic acid, the specific protocols and resulting yields can vary.

Experimental Protocols for Synthesis

Synthesis of this compound:

A common method for the synthesis of this compound is through the Fischer esterification of 1H-imidazole-4-carboxylic acid. In a typical procedure, 1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol) is combined with concentrated sulfuric acid (1 mL) in methanol (30 mL). The mixture is stirred and heated to reflux overnight. Following the reaction, the mixture is concentrated under reduced pressure and then partitioned between cold water and ethyl acetate. The organic layer is separated and concentrated to yield Methyl 1H-imidazole-4-carboxylate. This method has been reported to achieve a high yield of 89%.[1]

Synthesis of Ethyl 4-imidazolecarboxylate:

A multi-step synthesis for Ethyl 4-imidazolecarboxylate starting from glycine (B1666218) has been described.[2] The key steps are:

  • Acylation of Glycine: Glycine is reacted with acetic anhydride (B1165640) to produce acetylglycine with a reported yield of 86.8%.[2]

  • Esterification: The resulting acetylglycine is then esterified using ethanol (B145695) in the presence of a strong acidic cation exchange resin to yield acetyl glycine ethyl ester with a reported yield of 83.3%.[2]

  • Condensation and Cyclization: This is followed by a condensation reaction with methyl formate (B1220265) and subsequent cyclization with potassium thiocyanate (B1210189) to form 2-mercapto-4-imidazole formate ethyl ester, with a reported yield of 32.9%.[2]

  • Oxidative Desulfurization: The final step involves the removal of the thiol group using hydrogen peroxide to give Ethyl 4-imidazolecarboxylate, with a reported yield of 54%.[2]

The following diagram illustrates the synthetic pathway for Ethyl 4-imidazolecarboxylate.

Synthesis_Ethyl_4_imidazolecarboxylate Glycine Glycine Acetylglycine Acetylglycine (Yield: 86.8%) Glycine->Acetylglycine Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylglycine AcetylGlycineEthylEster Acetyl Glycine Ethyl Ester (Yield: 83.3%) Acetylglycine->AcetylGlycineEthylEster Esterification Ethanol Ethanol Ethanol->AcetylGlycineEthylEster MercaptoimidazoleEster 2-Mercapto-4-imidazole formate ethyl ester (Yield: 32.9%) AcetylGlycineEthylEster->MercaptoimidazoleEster Condensation & Cyclization MethylFormate Methyl Formate MethylFormate->MercaptoimidazoleEster KSCN KSCN KSCN->MercaptoimidazoleEster EthylImidazolecarboxylate Ethyl 4-imidazolecarboxylate (Yield: 54%) MercaptoimidazoleEster->EthylImidazolecarboxylate Oxidative Desulfurization H2O2 H₂O₂ H2O2->EthylImidazolecarboxylate

Synthetic pathway for Ethyl 4-imidazolecarboxylate.
Comparative Reactivity and Stability

The seemingly minor difference between a methyl and an ethyl group can lead to notable distinctions in reactivity and stability.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can sometimes lead to slower reaction rates in processes where the ester is a reactant, such as in nucleophilic substitution reactions at the carbonyl carbon.

  • Hydrolytic Stability: A comparative study on the hydrolysis of methyl and ethyl esters revealed that methyl esters can exhibit greater stability. For instance, in one study, methyl benzoate (B1203000) showed a longer half-life in rat plasma (t₁/₂ = 36 min) compared to ethyl benzoate (t₁/₂ = 17 min), indicating a slower rate of enzymatic hydrolysis for the methyl ester.[3] This suggests that in biological systems or under hydrolytic conditions, this compound may be more stable than its ethyl counterpart.

The logical workflow for considering the choice between these two esters in a synthetic plan is depicted below.

Ester_Choice_Workflow Start Synthetic Goal Definition Reactivity Consider Required Reactivity Start->Reactivity Stability Consider Stability Requirements Start->Stability Methyl_Ester This compound Reactivity->Methyl_Ester Higher reactivity (less steric hindrance) Ethyl_Ester Ethyl 4-imidazolecarboxylate Reactivity->Ethyl_Ester Lower reactivity (more steric hindrance) Stability->Methyl_Ester Potentially higher hydrolytic stability Stability->Ethyl_Ester Potentially lower hydrolytic stability Decision Select Optimal Ester Methyl_Ester->Decision Ethyl_Ester->Decision

Decision workflow for selecting the appropriate ester.

Applications in Research and Development

Both Methyl and Ethyl 4-imidazolecarboxylate serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the versatile reactivity of the imidazole ring and the carboxylic ester functionality.

  • Pharmaceutical Synthesis: These compounds are building blocks for various pharmaceuticals. For instance, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist.[4] The choice between the methyl and ethyl ester in such syntheses can impact the overall efficiency and cost-effectiveness of the process.

  • Enzyme Inhibition Studies: Imidazole derivatives are known to interact with various enzymes. For example, this compound has been shown to inhibit the activity of dehydrogenases.[5] The nature of the ester group can influence the binding affinity and inhibitory potency of the molecule.

Conclusion

The choice between this compound and Ethyl 4-imidazolecarboxylate is a nuanced one, dependent on the specific requirements of the synthetic route and the desired properties of the final product.

This compound offers the advantages of a smaller steric profile, which can be beneficial for reactions where steric hindrance is a concern. Furthermore, it may exhibit greater stability towards hydrolysis, a crucial factor in biological applications or aqueous reaction conditions. Its synthesis via Fischer esterification is a straightforward, high-yielding process.

Ethyl 4-imidazolecarboxylate , on the other hand, is a widely used and commercially available intermediate. While its synthesis can be more complex, it is a well-established process. The ethyl group can sometimes be preferred for its influence on the solubility and crystallinity of downstream products.

Ultimately, the optimal choice will be dictated by a careful consideration of the reaction conditions, desired reactivity, stability requirements, and the overall synthetic strategy. This guide provides the foundational data and comparative insights to empower researchers to make the most informed decision for their specific research and development endeavors.

References

A Comparative Guide to the Analysis of Methyl 4-imidazolecarboxylate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like Methyl 4-imidazolecarboxylate is critical for ensuring product quality and safety. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid in selecting the most suitable technique for your analytical needs.

This compound is a white crystalline solid with a melting point of 154-156 °C. It is an alkyl ester of imidazole (B134444) carboxylic acid and serves as a key building block in the synthesis of various pharmaceutical compounds.[1] The choice between HPLC and GC-MS for its analysis depends on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput.

Method Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on typical performance for similar imidazole derivatives.[2][3][4][5]

ParameterHPLC-UVGC-MS (with derivatization)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Analysis Time per Sample ~10 - 20 minutes~20 - 30 minutes (including derivatization)
Derivatization Required? NoYes

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including imidazole derivatives.[6] It is particularly well-suited for non-volatile or thermally labile compounds, making it a strong candidate for the analysis of this compound without the need for chemical modification.

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for the analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Imidazole derivatives are often detected at around 215 nm.[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filtration of the sample solution through a 0.45 µm filter is recommended before injection. For complex matrices, solid-phase extraction (SPE) may be employed for sample clean-up and concentration.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[2] Due to the relatively low volatility of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Protocol: GC-MS (with Derivatization)

A common derivatization strategy for imidazole compounds involves acylation.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The sample is treated with a derivatizing agent, such as isobutyl chloroformate, in an appropriate solvent.[8]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: An ion-pair extraction may be performed before derivatization to isolate the analyte from the sample matrix.[8]

Workflow Diagrams

The following diagrams illustrate the typical analytical workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Mobile Phase Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Extraction Ion-Pair Extraction Weighing->Extraction Derivatization Derivatization Extraction->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Separation->Detection Integration Peak Integration (SIM) Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS analytical workflow for this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own advantages and disadvantages.

HPLC-UV is a robust and straightforward method that does not require derivatization, leading to simpler sample preparation and potentially faster analysis times. It is an excellent choice for routine quality control applications where high sensitivity is not the primary concern.

GC-MS , on the other hand, offers superior sensitivity and selectivity, especially when operated in SIM mode. However, the necessity of a derivatization step adds complexity to the sample preparation process and increases the overall analysis time. This method is ideal for trace-level analysis or when dealing with complex sample matrices where high specificity is required.

The ultimate choice between HPLC and GC-MS will depend on the specific requirements of the analytical task at hand, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of imidazole-4-carboxylate derivatives is critical in various stages of drug development, from discovery and preclinical studies to quality control of the final product. The selection of an appropriate analytical method is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of the most common analytical techniques used for the quantification of imidazole-4-carboxylate derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The performance of these methods is compared based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. This guide summarizes quantitative data from various studies on imidazole-4-carboxylate and structurally related imidazole (B134444) derivatives to provide a comprehensive overview for researchers.

Data Presentation: A Comparative Overview of Analytical Methods

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999[1]> 0.99[2]> 0.99
Limit of Detection (LOD) 0.005% w/w[3]1 - 25 nM[2]0.0553–0.8914 µg/mL
Limit of Quantification (LOQ) 0.014% w/w[3]1 - 50 nM[2]0.2370–1.9373 µg/mL
Accuracy (% Recovery) 98.4%[3]60–120%[4]58.84% to 160.99%
Precision (%RSD) < 2%[5]< 15%[4]0.71% to 14.83%
Specificity/Selectivity Moderate to HighVery HighHigh
Throughput HighHighModerate (derivatization often required)
Cost LowHighModerate

Signaling Pathways and Experimental Workflows

A clear understanding of the experimental workflow is essential for the successful implementation and validation of any analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SamplePrep Sample Preparation Robustness->SamplePrep Analysis Sample Analysis SamplePrep->Analysis Reporting Data Reporting Analysis->Reporting

A generalized workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of imidazole-4-carboxylate and related derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of imidazole-4-carboxylate derivatives in pharmaceutical formulations and bulk drug substances.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol (B129727) and 0.025 M KH2PO4 buffer (70:30, v/v), with the pH adjusted to 3.20 with phosphoric acid.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 300 nm.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the imidazole-4-carboxylate derivative reference standard in the mobile phase. Serially dilute the stock solution to prepare calibration standards at different concentrations.

    • Sample Solutions: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by injecting a series of at least five concentrations and plotting the peak area against concentration. A correlation coefficient (R²) greater than 0.99 is desirable.[6]

    • Accuracy: Determined by the recovery of a known amount of spiked standard into a placebo or sample matrix.

    • Precision: Evaluated by repeatedly injecting the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should typically be less than 2%.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity and high-selectivity method is ideal for the bioanalysis of imidazole-4-carboxylate derivatives in complex matrices such as plasma.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 or HILIC column.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[4]

    • Flow Rate: 0.25 mL/min.[4]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.

  • Sample Preparation (for plasma samples):

    • Protein Precipitation: Add acetonitrile to the plasma sample in a 3:1 ratio (v/v), vortex, and centrifuge to precipitate proteins.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be employed for cleaner extracts and improved sensitivity.

  • Validation Parameters:

    • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences.

    • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.

    • Recovery: Determined by comparing the analyte response in pre-extraction spiked matrix to that in post-extraction spiked matrix.

    • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile or semi-volatile imidazole derivatives. However, for polar compounds like imidazole-4-carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • A common derivatization agent is isobutyl chloroformate, which reacts with the carboxylic acid and imidazole nitrogen to form a more volatile derivative.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., Carbowax 20M).[3]

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used to separate the analytes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Sample Preparation:

    • The sample is extracted with a suitable organic solvent.

    • The extract is then subjected to the derivatization reaction.

    • The derivatized sample is then injected into the GC-MS system.

  • Validation Parameters:

    • Validation parameters are similar to those for LC-MS/MS, with a focus on the reproducibility and efficiency of the derivatization step.

Logical Relationships in Method Selection

The choice of an analytical method is guided by several factors, including the intended purpose of the analysis, the nature of the sample matrix, and the required sensitivity.

Method Selection Logic cluster_0 Analytical Requirements cluster_1 Method Evaluation cluster_2 Decision Req Define Analytical Requirements (e.g., Sensitivity, Matrix, Throughput) HPLC_UV HPLC-UV (Robust, Cost-Effective, Lower Sensitivity) Req->HPLC_UV LC_MSMS LC-MS/MS (High Sensitivity & Selectivity, Higher Cost) Req->LC_MSMS GC_MS GC-MS (For Volatile Analytes, Derivatization may be needed) Req->GC_MS Select Select Optimal Method HPLC_UV->Select LC_MSMS->Select GC_MS->Select

References

Comparing the biological activity of different imidazole-4-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Imidazole-4-Carboxylic Acid Esters

For researchers, scientists, and drug development professionals, the imidazole (B134444) nucleus represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various imidazole-4-carboxylic acid esters, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information herein is compiled from multiple studies to offer a broad perspective on the therapeutic potential of this class of compounds.

Data Presentation

Table 1: Anticancer Activity of Imidazole Derivatives
CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (Cervical)0.737 ± 0.05[1]Antitubulin activity, induction of apoptosis[1]
HT-29 (Colon)1.194 ± 0.02[1]Antitubulin activity, induction of apoptosis[1]
Imidazole-chalcone derivative 9j'A549 (Lung)7.05Tubulin polymerization inhibition[2]
Imidazole-chalcone derivative 9gA549 (Lung)-Tubulin polymerization inhibition, G2/M cell cycle arrest[2]
2-aryl-4-benzoyl-imidazole 3abMelanoma & Prostate Cancer Cell LinesActive (potency comparable to other active analogs)Targeting tubulin polymerization[3]
Benzimidazole derivative 7nSK-Mel-28 (Melanoma)5.05 ± 0.13Tubulin polymerization inhibition[4]
Benzimidazole derivative 7uSK-Mel-28 (Melanoma)Active (IC50 range 2.55 to 17.89 µM)Not specified[4]
Table 2: Antimicrobial Activity of Imidazole Derivatives
Compound Class/DerivativeMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Imidazole carboxamide 6aStaphylococcus aureusSignificant activity
Bacillus subtilisSignificant activity
Pseudomonas aeruginosaSignificant activity
Escherichia coliSignificant activity
Aspergillus nigerSignificant activity
Candida albicansSignificant activity
Imidazole carboxamide 6fVarious bacteria and fungiSignificant activity
Imidazole carboxamide 6gVarious bacteria and fungiSignificant activity
Imidazole derivative IBMDEscherichia coliModerate inhibition
Imidazole derivative IBBDGram-negative organismsMaximum activity
Bacillus megateriumHighest inhibition
Imidazole derivative IBDMGram-negative organismsMaximum activity
Imidazole derivative IBOTDGram-negative organismsMaximum activity
Imidazole derivative IBPDBacillus megateriumHighest inhibition

Note: "Significant activity" and qualitative descriptions are used where specific MIC values were not provided in the source material.

Table 3: Anti-inflammatory and Antiplatelet Activity of Imidazole-4-Carboxylic Acid Esters and Derivatives
CompoundActivityIC50 (µM)
Ester 5cPAF Antagonistic Activity1[5][6]
COX-1 Inhibition0.4[5][6]
Carboxamide 6gPAF Antagonistic Activity4[5][6]
COX-1 Inhibition1[5][6]
Di-substituted imidazole 2hAnti-inflammatory (% inhibition)49.58
Di-substituted imidazole 2lAnti-inflammatory (% inhibition)58.02
Tri-substituted imidazole 3gAnti-inflammatory (% inhibition)51.26
Tri-substituted imidazole 3hAnti-inflammatory (% inhibition)55.46
Tri-substituted imidazole 3lAnti-inflammatory (% inhibition)58.02
Tri-substituted imidazole 3mAnti-inflammatory (% inhibition)53.78

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (imidazole-4-carboxylic acid esters) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]

  • Preparation of Antimicrobial Agent: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[8]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[8]

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle and carrageenan).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of imidazole-4-carboxylic acid esters.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Screening cluster_analysis Data Analysis & Elucidation start Starting Materials ester Imidazole-4-carboxylic Acid Ester Derivatives start->ester Chemical Synthesis anticancer Anticancer Assays (e.g., MTT) ester->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) ester->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Paw Edema) ester->antiinflammatory data Quantitative Data (IC50, MIC, % Inhibition) anticancer->data antimicrobial->data antiinflammatory->data pathway Mechanism of Action (Signaling Pathways) data->pathway

Caption: General workflow for the synthesis and biological evaluation of imidazole derivatives.

tubulin_polymerization_inhibition cluster_cell Cancer Cell cluster_process Process tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) mt->tubulin Depolymerization imidazole Imidazole Derivative imidazole->tubulin Binds to Tubulin explanation Imidazole derivative inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by certain imidazole derivatives.[2][3][4][11][12]

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., Cytokines) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB imidazole Imidazole Derivative imidazole->ikk Inhibition nfkb NF-κB ikb_nfkb->nfkb IκB Degradation ikb_p P-IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to Promoter genes Pro-inflammatory Gene Transcription dna->genes

Caption: Inhibition of the NF-κB signaling pathway by anti-inflammatory imidazole derivatives.[1][13][14][15]

References

Performance of different catalysts in the synthesis of imidazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalyst Performance in the Synthesis of Imidazole-4-carboxylates

For researchers, scientists, and professionals in drug development, the efficient synthesis of imidazole-4-carboxylates is of significant interest due to the prevalence of this scaffold in medicinally important compounds. The choice of catalyst and reaction conditions plays a crucial role in determining the yield, reaction time, and overall efficiency of the synthesis. This guide provides an objective comparison of different catalytic methods for the synthesis of imidazole-4-carboxylates, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The following table summarizes the quantitative data for different catalytic and synthetic approaches toward the formation of imidazole-4-carboxylates. The data highlights the significant advantages of microwave-assisted synthesis in terms of reaction time and yield.

Catalyst/MethodReactantsProductYield (%)TimeTemperature (°C)NotesReference
Microwave-Assisted 1,2-Diaza-1,3-dienes, Primary Amines, AldehydesEthyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate7725 min150One-pot, multicomponent procedure.[1]
Conventional Heating 1,2-Diaza-1,3-dienes, Primary Amines, AldehydesEthyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate55-Refluxing TolueneLower yield compared to microwave irradiation.[1]
Microwave-Assisted 1,2-Diaza-1,3-dienes, (R)-α-phenylethylamine, ParaformaldehydeEthyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate7525 min150Enantiomerically pure product obtained.[1]
Oxidation 2-Mercapto-4-imidazole formate (B1220265) ethyl ester, 50% Hydrogen PeroxideEthyl imidazole-4-carboxylate542 h55-60Final step in a multi-step synthesis.

Experimental Protocols

Detailed methodologies for the key synthetic procedures are provided below.

Microwave-Assisted One-Pot Synthesis of Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate[1]

This protocol describes a one-pot, three-component synthesis utilizing microwave irradiation.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (1 equivalent)

  • N-Boc-hydrazine (1 equivalent)

  • Triethylamine (1 equivalent)

  • Benzylamine (B48309) (1 equivalent)

  • Paraformaldehyde (1.2 equivalents)

  • Dimethoxyethane (DME) as solvent

Procedure:

  • A solution of ethyl 2-chloro-3-oxobutanoate and N-Boc-hydrazine in DME is stirred at room temperature.

  • Triethylamine is added, and the mixture is stirred for 30 minutes. The triethylammonium (B8662869) chloride salt is filtered off.

  • To the resulting solution containing the 1,2-diaza-1,3-diene, benzylamine and paraformaldehyde are added.

  • The reaction vessel is sealed and subjected to microwave irradiation at 150°C for 25 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to yield the desired imidazole-4-carboxylate.

Synthesis of Ethyl imidazole-4-carboxylate via Oxidation

This multi-step synthesis involves the formation of a mercaptoimidazole intermediate followed by oxidative desulfurization.

Step 1: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester

  • A viscous condensate is prepared from acetyl glycine (B1666218) ethyl ester and methyl formate using sodium hydride in toluene.

  • This condensate is dissolved in ice water, and potassium thiocyanate (B1210189) and concentrated hydrochloric acid are added at 0°C.

  • The mixture is heated to 55-60°C for 4 hours.

  • After cooling and work-up, the crude 2-mercapto-4-imidazole formate ethyl ester is obtained and recrystallized from ethanol.

Step 2: Synthesis of Ethyl imidazole-4-carboxylate

  • The 2-mercapto-4-imidazole formate ethyl ester (1 equivalent) is dissolved in 50% hydrogen peroxide at 15°C.

  • The reaction mixture is heated to 55-60°C and maintained for 2 hours.

  • After cooling to room temperature, the solution is neutralized to pH 7 with a saturated sodium carbonate solution, leading to the precipitation of white crystals.

  • The mixture is refrigerated overnight, and the product is collected by filtration, dried, and recrystallized from water to yield pure ethyl imidazole-4-carboxylate.

Visualizing the Synthetic Pathway

The following diagrams illustrate the experimental workflow and a postulated mechanism for the microwave-assisted synthesis of imidazole-4-carboxylates.

experimental_workflow cluster_reactants Reactants Preparation cluster_synthesis One-Pot Synthesis cluster_purification Product Isolation r1 Ethyl 2-chloro-3-oxobutanoate s1 Mix in DME Stir 30 min r1->s1 r2 N-Boc-hydrazine r2->s1 r3 Triethylamine r3->s1 s2 Filter Salt s1->s2 s3 Add Benzylamine & Paraformaldehyde s2->s3 s4 Microwave Irradiation 150°C, 25 min s3->s4 p1 Solvent Evaporation s4->p1 p2 Column Chromatography p1->p2 product Ethyl 3-benzyl-5-methyl- 3H-imidazole-4-carboxylate p2->product

Caption: Experimental workflow for the one-pot synthesis.

reaction_mechanism DD 1,2-Diaza-1,3-diene (DD) Intermediate1 α-Amino Hydrazone DD->Intermediate1 + Amine Amine Primary Amine Aldehyde Aldehyde Intermediate2 Azavinyl Azomethine Ylide Intermediate1->Intermediate2 + Aldehyde Imidazole Imidazole-4-carboxylate Intermediate2->Imidazole 1,5-Electrocyclization (Microwave)

Caption: Postulated mechanism for imidazole-4-carboxylate formation.[1]

Conclusion

The synthesis of imidazole-4-carboxylates can be achieved through various methods. For rapid and high-yield production, microwave-assisted one-pot synthesis from 1,2-diaza-1,3-dienes, primary amines, and aldehydes proves to be a highly efficient method.[1] While traditional multi-step syntheses involving oxidation are viable, they often result in lower yields and require longer reaction times. The choice of methodology will ultimately depend on the specific requirements of the target molecule, available starting materials, and desired production scale. The use of modern techniques like microwave irradiation represents a significant advancement in the efficient and green synthesis of these valuable heterocyclic compounds.

References

A Comparative Analysis of the Coordination Properties of Imidazole-4-carboxylate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the coordination properties of imidazole-4-carboxylate ligands with various divalent metal ions, supported by experimental data from peer-reviewed literature. The versatile coordination behavior of the imidazole-4-carboxylate ligand, stemming from its multiple donor sites—the imidazole (B134444) nitrogen atoms and the carboxylate oxygen atoms—allows for the formation of a diverse array of metal-organic frameworks (MOFs) with varied structural topologies and potential applications in catalysis and materials science.[1][2][3][4]

Comparative Structural Data of Metal-Imidazole-4-Carboxylate Complexes

The structural diversity of coordination polymers constructed from imidazole-4-carboxylate and related ligands is evident from crystallographic studies. The coordination number of the metal center, the geometry of the complex, and the specific bond lengths and angles are influenced by the nature of the metal ion and the reaction conditions.[4][5] The following tables summarize key structural parameters for representative metal complexes.

Metal IonCoordination NumberGeometryRepresentative Bond Lengths (Å)Source
Co(II) 6OctahedralCo-N (imidazole): ~2.15, Co-O (carboxylate): ~2.10[6][7]
Ni(II) 6Distorted OctahedralNi-N (imidazole): ~2.10, Ni-O (carboxylate): ~2.05[3]
Cu(II) 4 or 6Square Planar or Distorted OctahedralCu-N (imidazole): ~2.00, Cu-O (carboxylate): ~1.95[8][9]
Zn(II) 4 or 6Tetrahedral or OctahedralZn-N (imidazole): ~2.00, Zn-O (carboxylate): ~2.10[6][7][10]
Cd(II) 7Hepta-coordinateCd-N (imidazole): ~2.30, Cd-O (carboxylate): 2.35-2.72[5]

Table 1: Comparative Coordination Geometries and Bond Lengths. This table illustrates the typical coordination environments observed for Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes with imidazole-carboxylate ligands. Bond lengths are approximate and can vary depending on the specific crystal structure.

ComplexSelected Bond Angles (°)Source
[Ni(C₄H₃N₂O₂)₂(H₂O)₂] N-Ni-O (chelate ring): ~80[3]
Generic Co(II) Complex N-Co-N: ~90, O-Co-O: ~90[6]
Generic Zn(II) Complex N-Zn-N (tetrahedral): ~110[7]
[Cd(TIPA)(suc)₀.₅(NO₃)·1/2H₂O]n O-Cd-O: 53.5 - 146.4, N-Cd-N: 94.6 - 118.8[5]

Table 2: Selected Bond Angles in Metal-Imidazole-4-Carboxylate Complexes. This table provides examples of bond angles that define the geometry of the coordination sphere.

Thermal Stability of Metal-Imidazole-4-Carboxylate Complexes

Thermogravimetric analysis (TGA) is a crucial technique to assess the thermal stability of MOFs. The decomposition of these complexes typically occurs in multiple stages, starting with the loss of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures.

Metal IonDecomposition Onset (°C)Final ResidueSource
Co(II) ~350Co₃O₄[11]
Ni(II) ~380NiO[11]
Cu(II) ~300CuO[11]
Zn(II) ~400ZnO[11]

Table 3: Comparative Thermal Decomposition Data. This table summarizes the onset of major ligand decomposition for various metal-imidazole-4-carboxylate and related complexes.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of metal-imidazole-4-carboxylate complexes.

Synthesis of Metal-Imidazole-4-Carboxylate MOFs (General Hydrothermal Method)

This protocol describes a general procedure for the synthesis of crystalline MOFs.[12][13][14][15]

  • Reactant Preparation: Dissolve imidazole-4-carboxylic acid (1 mmol) and a divalent metal salt (e.g., CoCl₂, Ni(NO₃)₂, CuSO₄, Zn(OAc)₂) (1 mmol) in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water (e.g., 10 mL DMF and 5 mL H₂O).

  • pH Adjustment (Optional): The pH of the solution can be adjusted using a suitable base (e.g., NaOH, triethylamine) to facilitate the deprotonation of the ligand and influence the final structure.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically between 100 and 180 °C) for a period of 24 to 72 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration.

  • Washing: Wash the collected crystals with the mother liquor and then with a volatile solvent like ethanol (B145695) or acetone (B3395972) to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Characterization Methods

Single-Crystal X-ray Diffraction (SCXRD):

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[16]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, providing precise information on atomic positions, bond lengths, and bond angles.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[17]

  • Data Acquisition: The FT-IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: The vibrational frequencies of the functional groups (e.g., carboxylate, imidazole N-H) are analyzed to confirm the coordination of the ligand to the metal center.[17]

UV-Vis Spectroscopy:

  • Sample Preparation: A solution of the complex with a known concentration is prepared in a suitable solvent (e.g., DMF, DMSO).

  • Data Acquisition: The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Spectral Analysis: The electronic transitions (e.g., d-d transitions, ligand-to-metal charge transfer) are analyzed to provide information about the coordination environment of the metal ion.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA crucible.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the thermal stability and decomposition pattern of the complex.

Visualizing Coordination Concepts and Applications

The following diagrams, generated using the DOT language, illustrate key concepts related to the coordination and application of imidazole-4-carboxylate complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Imidazole-4-carboxylic Acid + Metal Salt solvent Solvent (e.g., DMF/H2O) start->solvent Dissolution hydrothermal Hydrothermal Reaction (100-180 °C, 24-72h) solvent->hydrothermal crystals Crystalline MOF Product hydrothermal->crystals Crystallization scxrd Single-Crystal X-ray Diffraction crystals->scxrd Structural Analysis ftir FT-IR Spectroscopy crystals->ftir Functional Group Analysis uvvis UV-Vis Spectroscopy crystals->uvvis Electronic Properties tga Thermogravimetric Analysis crystals->tga Thermal Stability

A simplified workflow for the synthesis and characterization of metal-imidazole-4-carboxylate MOFs.

catalytic_cycle catalyst [Cu(II)-L] intermediate1 [Cu(II)-L(Substrate)] catalyst->intermediate1 + Substrate substrate Substrate (e.g., Alcohol) oxidant Oxidant (e.g., H2O2) h2o H₂O oxidant->h2o intermediate2 [Cu(I)-L] intermediate1->intermediate2 + Oxidant - Product intermediate2->catalyst Oxidation product Product (e.g., Aldehyde)

A proposed catalytic cycle for the oxidation of an alcohol by a copper-imidazole-carboxylate complex.

platelet_inhibition collagen Collagen gpvi GPVI Receptor collagen->gpvi syk Syk gpvi->syk pi3k PI3K gpvi->pi3k plc PLCγ2 syk->plc granule Granule Secretion plc->granule akt Akt pi3k->akt akt->granule aggregation Platelet Aggregation granule->aggregation imidazole Imidazole-4-carboxylate Derivative imidazole->pi3k Inhibits

A simplified signaling pathway for collagen-induced platelet aggregation and the inhibitory role of certain imidazole derivatives.

References

Cross-Validation of NMR and Mass Spectrometry Data for Methyl 4-imidazolecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the small organic molecule, Methyl 4-imidazolecarboxylate. By presenting experimental data from these two powerful analytical techniques, this document aims to offer a clear and objective confirmation of the compound's structure and molecular weight. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized in easy-to-compare tables.

Overview of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule.

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. For small organic molecules, it is primarily used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.

Data Presentation and Comparison

The structural identity of this compound (C₅H₆N₂O₂) was confirmed by comparing the experimental data from ¹H NMR, ¹³C NMR, and mass spectrometry with expected values.

NMR Spectroscopy Data

The ¹H and ¹³C NMR data are consistent with the structure of this compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.75Broad Singlet1HImidazole (B134444) N-H
7.79Broad Singlet2HImidazole C-H
3.74Singlet3HMethyl (-OCH₃)

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~162Carbonyl (C=O)
~138Imidazole C4
~135Imidazole C2
~118Imidazole C5
~51Methyl (-OCH₃)

Note: Experimental ¹³C NMR data was not publicly available. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.

Mass Spectrometry Data

The mass spectrometry data confirms the molecular weight of this compound. The molecular formula is C₅H₆N₂O₂, with a calculated molecular weight of 126.11 g/mol .

Table 3: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)IonDescription
127.23[M+H]⁺Protonated molecular ion (as observed in LC-MS)
126[M]⁺Molecular ion (expected in EI-MS)
95[M-OCH₃]⁺Loss of the methoxy (B1213986) group
68[C₃H₂N₂]⁺Imidazole ring fragment

Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and imidazole compounds.

Experimental Protocols

The following are general protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-15 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduce the sample into the mass spectrometer via

A Comparative Guide to the Synthesis of Methyl 4-imidazolecarboxylate: Established vs. New Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic compounds is paramount. Methyl 4-imidazolecarboxylate is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a detailed comparison of an established synthetic method against a novel, microwave-assisted approach for its preparation, offering insights into reaction efficiency, conditions, and overall practicality.

At a Glance: Comparison of Synthetic Routes

ParameterEstablished Method: Modified Debus-Radziszewski SynthesisNew Method: One-Pot Microwave-Assisted Synthesis
Starting Materials Ethyl glyoxylate (B1226380), Paraformaldehyde, Ammonia2-Chloro-3-(methoxycarbonylhydrazono)-pentanoic acid methyl ester, Primary amine (e.g., benzylamine), Paraformaldehyde, Triethylamine
Reaction Time Several hours (e.g., 2-24 hours)20 minutes
Typical Yield 37-44% (for similar imidazole (B134444) syntheses)71-78%
Reaction Temperature Room temperature to reflux150°C (Microwave irradiation)
Key Advantages Utilizes simple, readily available starting materials.Dramatically reduced reaction time, significantly higher yields, one-pot procedure simplifies workflow.
Key Disadvantages Longer reaction times, often lower yields, may require multiple steps and purification of intermediates.Requires specialized microwave reactor, starting materials may be more complex to synthesize.

Established Synthetic Route: Modified Debus-Radziszewski Synthesis

The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, represents a classical and established method for forming the imidazole ring.[1] This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of a 4-alkoxycarbonyl imidazole, a glyoxylate ester can be employed as the dicarbonyl component.

Logical Workflow for Established Synthesis

A Ethyl Glyoxylate D Condensation Reaction (Conventional Heating) A->D B Paraformaldehyde B->D C Ammonia C->D E This compound D->E cluster_0 In Situ Generation cluster_1 Ylide Formation cluster_2 Cyclization A Chlorohydrazone C 1,2-Diaza-1,3-diene A->C + B Triethylamine B->C Base E Azavinyl Azomethine Ylide C->E D Primary Amine D->E + G 1,5-Electrocyclization (Microwave, 150°C, 20 min) E->G F Paraformaldehyde F->G + H This compound G->H

References

In-vitro vs. In-vivo Studies of Methyl 4-imidazolecarboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, with derivatives of Methyl 4-imidazolecarboxylate demonstrating a wide array of biological activities in preclinical studies. This guide provides a comprehensive comparison of in-vitro and in-vivo findings for this class of compounds, offering insights into their therapeutic potential. The data presented herein is collated from numerous studies and is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various in-vitro and in-vivo studies on this compound derivatives, focusing primarily on their anticancer activities.

Table 1: In-vitro Anticancer Activity of Imidazole Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)DU-145 (Prostate)N/AN/A[1]
Imidazothiazole-benzimidazole derivative (Compound 20)A549 (Lung)MTT Assay1.09[2]
Benzimidazole-cinnamide derivative (Compound 21)A549 (Lung)MTT Assay0.29[2]
Benzimidazole derivative (Compound 22)A549 (Lung)MTT Assay0.15[2]
Benzimidazole derivative (Compound 22)HeLa (Cervical)MTT Assay0.21[2]
Benzimidazole derivative (Compound 22)HepG2 (Liver)MTT Assay0.33[2]
Benzimidazole derivative (Compound 22)MCF-7 (Breast)MTT Assay0.17[2]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13)HCT116 (Colorectal)MTT AssayN/A[2]
N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2)SARS-CoV-2 MproFluorogenic Assay4.79[3]
4-phenoxypyridine (B1584201) derivative (T14)MKN-45 (Gastric)Antiproliferative Assay0.64[4]
4-phenoxypyridine derivative (T14)A549 (Lung)Antiproliferative Assay1.92[4]
4-phenoxypyridine derivative (T14)H460 (Lung)Antiproliferative Assay2.68[4]
Table 2: In-vivo Anticancer Efficacy of Imidazole Derivatives in Animal Models
Compound/DerivativeAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)Athymic nude miceDU-145 Prostate Cancer XenograftNot SpecifiedSignificant reduction in tumor growth rate[1]
Mebendazole (B1676124)BALB/c miceCT26 Colon CancerNot SpecifiedSignificant tumor growth inhibition[5][6]
Imidazole derivative (Compound 6)Nude miceMDA-MB-468 Breast Cancer Xenograft60 mg/kg (i.p. every other day for 21 days)77[2]
Imidazole derivative (Compound 11)Taxane-resistant PC-3 mouse modelProstate Cancer30 mg/kg83.8[2]
Imidazole derivative (Compound 23)Murine xenograftHCT116 Colorectal Cancer80 mg/kg (oral, once daily for 28 days)71.6[2]
Table 3: In-vivo Pharmacokinetic and Toxicological Data of Imidazole Derivatives
Compound/DerivativeAnimal ModelAdministration RouteKey FindingsReference
5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s)Murine modelOral and IntravenousStable in human plasma. Acute exposure showed survival at doses up to 5000 mg/kg.[1]
4-methylimidazole (B133652) (4-MZ)Male F344 ratGavage and IntravenousReadily absorbed with a bioavailability of 60-70%. Primarily excreted in urine.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols commonly employed in the study of this compound derivatives.

In-vitro Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

In-vivo Anticancer Study: Xenograft Mouse Model

Xenograft models are instrumental in evaluating the in-vivo efficacy of anticancer compounds.[8]

  • Cell Culture: Culture human cancer cells (e.g., DU-145, HCT116) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

In-vivo Acute Oral Toxicity Study

This protocol provides a framework for assessing the acute toxic effects of a single oral dose of a compound.

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex.

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days prior to the study.

  • Dosing: Administer the test compound at various dose levels to different groups of animals via oral gavage. Include a vehicle control group.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (lethal dose, 50%) value and observe any dose-related toxic effects.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_invitro In-vitro Studies cluster_invivo In-vivo Studies Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity_Assay->Enzyme_Inhibition Signaling_Pathway_Analysis Signaling Pathway Analysis Enzyme_Inhibition->Signaling_Pathway_Analysis Toxicity_Studies Acute & Chronic Toxicity Signaling_Pathway_Analysis->Toxicity_Studies Lead Compound Selection Pharmacokinetics Pharmacokinetics (ADME) Toxicity_Studies->Pharmacokinetics Efficacy_Models Xenograft Efficacy Models Pharmacokinetics->Efficacy_Models

General Experimental Workflow for Drug Discovery.

signaling_pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->PI3K Inhibition

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.

Conclusion

The available data strongly suggest that derivatives of this compound are a promising class of compounds with significant therapeutic potential, particularly in oncology. In-vitro studies have consistently demonstrated their potent cytotoxic and enzyme-inhibitory activities across a range of cancer cell lines. While in-vivo data is less abundant for this compound itself, studies on structurally related imidazole derivatives have shown encouraging results in animal models, demonstrating tumor growth inhibition and acceptable safety profiles.

The transition from in-vitro to in-vivo studies often presents challenges, including issues with bioavailability, metabolism, and off-target toxicity. The pharmacokinetic data for 4-methylimidazole suggests good absorption and renal clearance, which are favorable properties.[7] However, each derivative will have a unique profile that requires thorough investigation.

Future research should focus on expanding the in-vivo evaluation of specific, highly potent this compound derivatives identified from in-vitro screens. Detailed pharmacokinetic, pharmacodynamic, and long-term toxicity studies will be crucial in advancing these promising compounds towards clinical development. The experimental protocols and comparative data presented in this guide provide a foundational framework for these future investigations.

References

Safety Operating Guide

Proper Disposal of Methyl 4-imidazolecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 4-imidazolecarboxylate, ensuring the protection of personnel and the environment.

Safety First: Understanding the Hazards

This compound is a compound that requires careful handling due to its potential health effects. The following table summarizes the key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Category GHS Pictogram Hazard Statement Description
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][2][3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Equipment Specification
Hand Protection Wear protective gloves. Nitrile gloves are a common choice for handling many chemicals, but always consult a chemical resistance chart for specific breakthrough times.[5][6]
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Wear a laboratory coat.
Respiratory Protection If ventilation is inadequate or if handling large quantities that may generate dust, use a NIOSH-approved respirator. A dust mask of type N95 (US) is recommended.

Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide for its disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound" and any associated contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Secure Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][7]

  • Keep the container tightly closed when not in use.[1][7]

3. Accidental Spill or Release:

  • In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.[7]

  • Wear the appropriate PPE as listed above.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[7]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

4. Arranging for Professional Disposal:

  • The standard and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Contact your institution's EHS office to schedule a pickup. They will have established procedures and contracts with certified disposal vendors.

  • Provide the EHS office with an accurate inventory of the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain a record of the waste generated, including the date and amount. This is often required for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Unused or Waste Methyl 4-imidazolecarboxylate assess_ppe Assess and Don Appropriate PPE start->assess_ppe segregate_waste Segregate and Label Waste Container assess_ppe->segregate_waste spill_check Spill or Release? segregate_waste->spill_check store_waste Store Waste in a Secure, Ventilated Area contact_ehs Contact Institutional EHS for Disposal store_waste->contact_ehs package_waste Package Waste for Pickup as per EHS Instructions contact_ehs->package_waste professional_disposal Professional Disposal by Licensed Vendor package_waste->professional_disposal spill_check->store_waste No handle_spill Follow Spill Cleanup Procedure spill_check->handle_spill Yes handle_spill->store_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-imidazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound, including detailed operational procedures and disposal plans. Adherence to these protocols is essential for ensuring a safe laboratory environment.

This compound is a white crystalline powder that can cause skin, eye, and respiratory irritation.[1][2] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Requirements

The selection of PPE is the first line of defense against chemical exposure.[3] The following table summarizes the required PPE for various operations involving this compound.

OperationRequired PPERationale
Weighing and Transferring (Solid) Chemical safety goggles, Nitrile gloves, Lab coat, N95 dust maskTo prevent skin and eye contact with the solid compound and to avoid inhalation of airborne particles.[4]
Dissolving and Solution Handling Chemical safety goggles, Nitrile gloves, Lab coatTo protect against splashes and direct contact with the solution.[4]
Running Reactions Chemical safety goggles with side shields or a face shield, Nitrile gloves, Lab coatTo provide enhanced protection from potential splashes and unexpected reactions.[4][5]
Waste Disposal Chemical safety goggles, Nitrile gloves, Lab coatTo prevent exposure during the handling and transport of chemical waste.[4]

Note: All operations involving this compound should be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[4][6] An emergency eyewash station and safety shower must be readily accessible.[2][7]

Experimental Protocols: Safe Handling and Disposal

Preparation and Weighing
  • Pre-Handling Check: Before handling the compound, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[4] Confirm that all necessary PPE is available and in good condition.

  • Personal Protection: Don the appropriate PPE as specified in the table above (goggles, lab coat, nitrile gloves). When weighing the solid powder, an N95 dust mask is required.

  • Weighing Procedure:

    • Perform all weighing operations within a chemical fume hood or a powder weighing station to control airborne particles.[8]

    • Use a disposable weigh boat to prevent cross-contamination.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Minimize the generation of dust during transfer.[7]

    • Once weighing is complete, securely close the primary container.

Dissolution and Reaction Setup
  • Solvent Addition: In the fume hood, place the weigh boat containing the compound into the reaction vessel. Add the solvent slowly to the vessel to dissolve the solid, minimizing splashing.

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to ensure complete dissolution.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.

Post-Handling and Decontamination
  • Hand Washing: After handling the compound, even after removing gloves, wash hands thoroughly with soap and water.[4]

  • Surface Decontamination: Clean the work area, including the balance and fume hood surfaces, with an appropriate solvent to remove any residual chemical contamination. Dispose of cleaning materials as hazardous waste.

Waste Disposal Plan
  • Solid Waste: Dispose of contaminated solid waste, such as weigh boats, gloves, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Puncture the container to prevent reuse.[4]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Lab Coat, Gloves, Dust Mask) prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Solid prep_area->weigh Begin Work dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate Complete Experiment dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-imidazolecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-imidazolecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.